2-Isopropylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPKTGAWWHZBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881262 | |
| Record name | 2-Isopropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62391-99-5 | |
| Record name | 2-(1-Methylethyl)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62391-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062391995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1J2157CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isopropylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a viable synthetic pathway for 2-isopropylpentanoic acid, a branched-chain carboxylic acid of interest in medicinal chemistry and drug development. The synthesis is based on the well-established malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. This guide presents a step-by-step methodology, including detailed experimental protocols, quantitative data, and characterization of the target molecule.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-stage process commencing with diethyl malonate. The core strategy involves the sequential alkylation of the active methylene (B1212753) group of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.
The overall synthetic scheme is as follows:
Experimental Protocols
Stage 1: Synthesis of Diethyl Isopropylmalonate
This initial stage involves the mono-alkylation of diethyl malonate with an isopropyl group. The acidic α-hydrogen of diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-bromopropane.
Experimental Protocol:
A solution of sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this solution, diethyl malonate is added, followed by the dropwise addition of 2-bromopropane. The reaction mixture is then refluxed for an extended period to ensure complete reaction.[1][2]
Quantitative Data for Stage 2 (Representative):
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (Equivalents) |
| Diethyl Isopropylmalonate | C₁₀H₁₈O₄ | 202.25 | 1 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1 |
| n-Propyl Bromide | C₃H₇Br | 122.99 | 1 |
| Diethyl 2-Isopropyl-2-propylmalonate | C₁₃H₂₄O₄ | 244.33 | - |
Note: Specific yield data for this step was not found in the searched literature and would need to be determined empirically.
Stage 3: Hydrolysis and Decarboxylation to this compound
The final stage of the synthesis involves the conversion of the dialkylated malonic ester to the target carboxylic acid. This is achieved by acidic hydrolysis of the two ester groups to form a dicarboxylic acid intermediate, which readily undergoes decarboxylation upon heating to yield this compound.
Experimental Protocol:
The diethyl 2-isopropyl-2-propylmalonate is heated under reflux with a strong acid, such as aqueous hydrochloric or sulfuric acid. The acidic conditions facilitate the hydrolysis of the ester linkages. Upon continued heating, the resulting β-dicarboxylic acid intermediate loses carbon dioxide to afford the final product. The crude product is then purified by distillation.
Workflow for Stage 3:
Quantitative Data for Stage 3 (Representative):
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| Diethyl 2-Isopropyl-2-propylmalonate | C₁₃H₂₄O₄ | 244.33 |
| This compound | C₈H₁₆O₂ | 144.21 |
Note: Specific yield data for this step was not found in the searched literature and would need to be determined empirically.
Characterization of this compound
The identity and purity of the final product, this compound, can be confirmed using various spectroscopic techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molar Mass | 144.21 g/mol [3] |
| IUPAC Name | This compound [3] |
| Synonyms | 2-Isopropylvaleric acid, 2-(1-Methylethyl)pentanoic acid [3] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and isopropyl groups, as well as the methine proton at the α-position and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C-H stretching and bending vibrations for the alkyl groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkyl and carboxyl groups.
Conclusion
This technical guide outlines a robust and well-precedented synthetic route to this compound utilizing the malonic ester synthesis. The provided experimental protocols and quantitative data for the initial stage offer a solid foundation for researchers to undertake this synthesis. While specific yields for the latter stages require empirical determination, the described methodology is based on reliable and high-yielding organic transformations. The detailed workflows and characterization information aim to support scientists and drug development professionals in the successful preparation and verification of this target compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylpentanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. As a structural analog of valproic acid, a well-established anticonvulsant and mood-stabilizing drug, this compound serves as a valuable compound for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Understanding its fundamental physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthesis and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological signaling pathways.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Due to a lack of extensive experimental data for this specific molecule, predicted values from reliable computational models are included, alongside experimental data for structurally related compounds to provide a comparative context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Valproic Acid (2-propylpentanoic acid) | Pentanoic Acid | 2-Methylpentanoic Acid | 2-Ethylpentanoic Acid |
| IUPAC Name | This compound | 2-Propylpentanoic acid | Pentanoic acid | 2-Methylpentanoic acid | 2-Ethylpentanoic acid |
| Synonyms | 2-Isopropylvaleric acid, Valproic acid impurity C | VPA, Depakene | Valeric acid, n-Pentanoic acid | α-Methylvaleric acid | α-Ethylvaleric acid |
| CAS Number | 62391-99-5 | 99-66-1 | 109-52-4 | 97-61-0 | 20225-24-5 |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₅H₁₀O₂ | C₆H₁₂O₂ | C₇H₁₄O₂ |
| Molecular Weight ( g/mol ) | 144.21[1] | 144.21 | 102.13[2] | 116.16[3] | 130.18[4] |
| Melting Point (°C) | Predicted: Data not available | Liquid at room temp. | -34.5[2] | -85 (approx.)[5] | Data not available |
| Boiling Point (°C) | Predicted: Data not available | 120-121 | 186-187[2] | 196-197[5] | Data not available |
| pKa | Predicted: ~4.7-4.9 | 4.6[6] | 4.84[2] | Data not available | 4.71[7] |
| logP (XLogP3) | 2.5[1] | 2.75 (experimental) | 1.4 | 1.8[3] | 2.2[4] |
| Solubility in Water | Predicted: Sparingly soluble | Sparingly soluble[8] | 24,000 mg/L at 25°C[2] | Soluble[9] | Limited solubility[10] |
Predicted values are based on computational models and data from structurally similar compounds. Experimental determination is recommended for confirmation.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for similar carboxylic acids.
Synthesis of this compound
A common route for the synthesis of 2-substituted pentanoic acids involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
2-Bromopropane
-
1-Bromopropane
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Formation of the Malonic Ester Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring.
-
First Alkylation (Introduction of the Propyl Group): To the resulting solution of the sodium salt of diethyl malonate, add 1-bromopropane dropwise. Heat the mixture to reflux for 2-3 hours.
-
Second Alkylation (Introduction of the Isopropyl Group): After cooling the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of 2-bromopropane. Heat the mixture to reflux for another 2-3 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.
-
Work-up and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration with a standard solution of a strong base.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the steepest pH change).
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
Workflow for logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Deionized water
-
Separatory funnel
-
Analytical instrument for concentration measurement (e.g., GC-MS, HPLC)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the pre-saturated water or n-octanol.
-
Transfer the solution to a separatory funnel and add a known volume of the other pre-saturated phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the solute.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each sample using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Potential Biological Signaling Pathways
As a close structural analog of valproic acid, this compound is anticipated to interact with similar biological targets and signaling pathways. The primary mechanisms of action of valproic acid involve the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).
Potential Signaling Pathways of this compound
Caption: Potential signaling pathways influenced by this compound.
This diagram illustrates two key potential mechanisms. By inhibiting GABA transaminase (GABA-T) and succinate-semialdehyde dehydrogenase (SSADH), this compound may lead to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain, resulting in enhanced neuronal inhibition. Additionally, its potential role as an HDAC inhibitor could lead to increased histone acetylation, thereby altering gene expression, a mechanism implicated in the long-term therapeutic effects of valproic acid.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound, offering a valuable resource for researchers and professionals in drug development. While experimental data for some properties remain to be fully elucidated, the provided predictions and comparative data for related compounds offer a strong foundation for further investigation. The detailed experimental protocols for synthesis and property determination, along with the visualization of potential biological signaling pathways, are intended to facilitate and guide future research into this promising molecule and its derivatives. A thorough understanding of these fundamental characteristics is crucial for unlocking the full therapeutic potential of this compound and advancing the development of novel pharmaceuticals.
References
- 1. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylpentanoic acid | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-ETHYLPENTANOIC ACID | 20225-24-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]
- 10. CAS 20225-24-5: 2-Ethylpentanoic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2-Isopropylpentanoic Acid: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylpentanoic acid, a branched-chain carboxylic acid, is a structural isomer of the well-known pharmaceutical agent valproic acid. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure. A detailed experimental protocol for its synthesis via malonic ester synthesis is presented. Furthermore, this document summarizes key physicochemical properties and explores its potential biological activities, drawing comparisons with related valproic acid analogues. The role of similar compounds as histone deacetylase (HDAC) inhibitors is discussed, and a diagram of this key signaling pathway is provided. This guide is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Chemical Identity and Structure
This compound is a carboxylic acid with an eight-carbon backbone. Its systematic IUPAC name is 2-propan-2-ylpentanoic acid .[1] The structure is characterized by a pentanoic acid chain with an isopropyl group attached to the alpha-carbon (carbon-2).
Synonyms: 2-Isopropylvaleric acid[1]
Molecular Formula: C₈H₁₆O₂[1][2]
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computed estimates and provide a basis for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | |
| Monoisotopic Mass | 144.115029749 Da | [1] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted carboxylic acids like this compound is the malonic ester synthesis .[3][4][5][6][7] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
1-Bromopropane (B46711) (n-Propyl bromide)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a base to deprotonate the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.[4][5][7]
-
First Alkylation: To the solution of the malonate enolate, add 2-bromopropane (isopropyl bromide) dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form diethyl 2-isopropylmalonate. Heat the reaction mixture to reflux to ensure complete reaction.[4][5]
-
Second Enolate Formation: Cool the reaction mixture and add a second equivalent of sodium ethoxide to deprotonate the remaining acidic α-hydrogen of the diethyl 2-isopropylmalonate.
-
Second Alkylation: Add 1-bromopropane (n-propyl bromide) dropwise to the reaction mixture. The enolate will undergo a second Sₙ2 reaction to form diethyl 2-isopropyl-2-propylmalonate. Heat the mixture to reflux.
-
Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide to the reaction mixture and heat to reflux. This will hydrolyze the ester groups to carboxylates, forming the sodium salt of 2-isopropyl-2-propylmalonic acid.[4]
-
Acidification and Decarboxylation: Cool the basic solution and acidify with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and will undergo decarboxylation upon heating, losing carbon dioxide to yield this compound.[4][7]
-
Workup and Purification: Extract the final product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Synthesis Workflow
Biological Activity and Relevance
As a structural analogue of valproic acid, this compound is expected to exhibit similar biological activities, primarily as an anticonvulsant and potentially as a teratogen.
Anticonvulsant Activity
Valproic acid and its analogues are known to have broad-spectrum anticonvulsant activity.[8] The mechanism is thought to involve the elevation of central levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The anticonvulsant potency of valproate analogues is correlated with their chemical structure, with larger molecules often being more active.
| Compound | Anticonvulsant Activity (ED₅₀, mg/kg, oral) | Model |
| Di-n-propylacetic acid (Valproic Acid) | 420 | Pentetrazole seizure threshold test |
| Di-n-propylacetic acid (Valproic Acid) | 200 | Picrotoxin-induced convulsions |
Table 2: Anticonvulsant activity of valproic acid in mice.[8]
Teratogenicity
A significant concern with valproic acid is its teratogenicity, with clinical use associated with an increased risk of birth defects.[9] Studies on analogues have shown that the teratogenic potential is highly dependent on the chemical structure. For instance, the introduction of a double bond at the ω-2 position of valproic acid abolishes its teratogenicity. It is hypothesized that the proximate teratogen for some related compounds is the corresponding carboxylic acid metabolite.[10]
Histone Deacetylase (HDAC) Inhibition
Some substituted pentanoic acids have been investigated for their ability to inhibit histone deacetylases (HDACs).[11][12] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[13] By inhibiting HDACs, these compounds can induce histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[13][14] This has led to the development of HDAC inhibitors as anti-cancer agents.[14]
While direct evidence for this compound as an HDAC inhibitor is lacking, its structural similarity to valproic acid, a known HDAC inhibitor, suggests it may possess similar activity.
Signaling Pathway: Histone Deacetylase Inhibition
The diagram below illustrates the general mechanism of action of HDAC inhibitors and their impact on gene transcription.
Conclusion
This compound is a structurally interesting analogue of valproic acid. Its synthesis can be readily achieved through established methods like the malonic ester synthesis. Based on its structural similarity to valproic acid, it is predicted to have anticonvulsant properties, though this requires experimental verification. The potential for teratogenicity should also be considered in any further investigation. A particularly promising area for future research is its potential as a histone deacetylase inhibitor, a mechanism with significant therapeutic implications in oncology and other fields. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further studies of this compound.
References
- 1. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 62391-99-5 (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 3. grokipedia.com [grokipedia.com]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Di-n-propylacetic acid--profile of anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Teratogenicity of di(2-ethylhexyl) phthalate, 2-ethylhexanol, 2-ethylhexanoic acid, and valproic acid, and potentiation by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Isopropylpentanoic Acid (Valproic Acid)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Isopropylpentanoic acid, more commonly known as valproic acid (VPA), is a branched-chain fatty acid with a well-established role in the treatment of epilepsy, bipolar disorder, and migraine.[1] Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple neurotransmitter modulation to encompass epigenetic regulation. This technical guide provides a comprehensive overview of the core mechanisms of VPA, focusing on its interactions with the GABAergic system, voltage-gated ion channels, and its function as a histone deacetylase (HDAC) inhibitor. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of associated signaling pathways and workflows to serve as a resource for researchers and professionals in drug development.
Modulation of GABAergic Neurotransmission
A primary mechanism of VPA's action is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1] VPA increases GABA levels in the brain through multiple actions:
-
Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the primary enzyme responsible for the degradation of GABA.[1][2] This leads to an accumulation of GABA in the synaptic cleft, thereby potentiating GABAergic signaling.
-
Increased GABA Synthesis: Evidence suggests that VPA can also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[3][4]
The net effect of these actions is an increase in GABAergic tone, which contributes to the anticonvulsant and mood-stabilizing properties of VPA.
Quantitative Data: Effects on GABA Levels
The impact of VPA on GABA levels is dose-dependent. In vivo microdialysis studies in rats have demonstrated a biphasic effect on extracellular GABA concentrations in the hippocampus.[5]
| VPA Dose (i.p. in rats) | Change in Extracellular Hippocampal GABA | Reference |
| 100 mg/kg | 50% decrease from basal levels | [5] |
| 200 mg/kg | No significant effect | [5][6] |
| 400 mg/kg | 200% increase from basal levels | [5] |
Note: The biphasic effect may be due to complex interactions with GABA synthesis, release, and metabolism at different concentrations.
Experimental Protocol: In Vivo Microdialysis for GABA Measurement
Objective: To measure extracellular GABA levels in a specific brain region of a freely moving animal following VPA administration.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid components that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
VPA Administration: VPA is administered systemically (e.g., intraperitoneally).
-
GABA Analysis: The collected dialysate samples are analyzed for GABA content using high-performance liquid chromatography (HPLC) with fluorometric detection.[5]
-
Data Analysis: GABA concentrations are quantified and compared between baseline (pre-VPA) and post-VPA time points.
Inhibition of Voltage-Gated Ion Channels
VPA modulates the activity of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability. By inhibiting these channels, VPA reduces the propensity for high-frequency neuronal firing that underlies seizure activity.[7]
Quantitative Data: Inhibition of Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 | Reference |
| Voltage-gated sodium channels | N/A | Not specified | [7] |
Note: Specific IC50 values for different sodium channel subtypes are not consistently reported in the literature, reflecting the complexity of VPA's interaction with these channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of VPA on the function of voltage-gated sodium channels in neurons.
Methodology:
-
Cell Preparation: Neurons (either primary cultures or cell lines) are prepared on a coverslip mounted on the stage of an inverted microscope.
-
Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is positioned onto the surface of a neuron.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier.
-
Data Acquisition: Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of VPA to the external solution.
-
Data Analysis: The effects of VPA on the amplitude, activation, and inactivation kinetics of the sodium currents are analyzed.[8][9]
Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation
A key discovery in understanding VPA's broad therapeutic profile was its identification as a direct inhibitor of histone deacetylases (HDACs).[10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, a more relaxed chromatin state, and alters the expression of numerous genes.[11][12] This epigenetic mechanism is thought to underlie VPA's long-term effects on neuronal plasticity and its therapeutic benefits in mood disorders.
Quantitative Data: HDAC Inhibition
VPA exhibits selectivity for Class I and IIa HDACs.
| HDAC Class | IC50 | Reference |
| Class I | ~0.4 mM | [13] |
| Class IIa | >2 mM | [13] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of VPA on HDAC enzymes.
Methodology:
-
Enzyme Source: Recombinant human HDAC enzymes or nuclear extracts from cells are used as the source of HDAC activity.
-
Substrate: A fluorescently labeled and acetylated peptide substrate is used.
-
Reaction: The HDAC enzyme is incubated with the substrate in the presence of varying concentrations of VPA.
-
Development: A developing reagent is added that produces a fluorescent signal only when the substrate has been deacetylated by the HDAC enzyme.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of VPA that inhibits 50% of the HDAC activity, is calculated from the dose-response curve.[10]
Downstream Gene Targets of VPA-Mediated HDAC Inhibition
Microarray analyses have identified numerous genes whose expression is altered by VPA treatment in neurons.[14][15][16][17] These genes are involved in a wide range of cellular processes, including:
-
Neurotrophic Support: Brain-Derived Neurotrophic Factor (BDNF)[15]
-
GABAergic System: GABA(A) receptor alpha 4 subunit (GABRA4), Glutamate decarboxylase 65 and 67 (GAD65/67)[15]
-
Neuronal Development and Function: Zinc finger protein of the cerebellum 1 (ZIC1), Scm-related gene containing four mbt domains (SFMBT2), Structural maintenance of chromosome 4-like 1 (SMC4L1)[17]
-
Apoptosis: Prostate apoptosis response-4 (PAR-4)[17]
Signaling Pathways and Experimental Workflows
Signaling Pathway of VPA-Mediated HDAC Inhibition
Caption: VPA inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow for Investigating VPA's Mechanism of Action
Caption: A workflow for elucidating the multifaceted mechanism of action of VPA.
Conclusion
The mechanism of action of this compound is complex and involves at least three major pathways: the enhancement of GABAergic transmission, the modulation of voltage-gated ion channels, and the inhibition of histone deacetylases. This multiplicity of actions likely accounts for its broad therapeutic efficacy across a range of neurological and psychiatric disorders. A thorough understanding of these core mechanisms is essential for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and clinicians working to further unravel the intricate pharmacology of this important molecule.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid: metabolite concentrations in plasma and brain, anticonvulsant activity, and effects on GABA metabolism during subacute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between drug-induced increases of GABA levels in discrete brain areas and different pharmacological effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. zen-bio.com [zen-bio.com]
- 14. Microarray analysis of rat brain gene expression after chronic administration of sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Altered gene expression in mice treated with the mood stabilizer sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Isopropylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 2-isopropylpentanoic acid, a structural analog of the well-established anticonvulsant, valproic acid. While direct experimental data on this compound is limited, this document extrapolates its likely pharmacological profile based on the extensive research conducted on valproic acid and other branched-chain fatty acid derivatives. The guide covers its expected anticonvulsant properties, potential mechanisms of action involving GABAergic and glutamatergic pathways, and relevant experimental protocols for its evaluation. All quantitative data for closely related compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized. This document serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
This compound is a branched-chain carboxylic acid and a constitutional isomer of valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug.[1] The structural similarity to valproic acid suggests that this compound may possess comparable biological activities, particularly anticonvulsant properties. The study of valproic acid analogues is driven by the search for compounds with improved efficacy, better side-effect profiles, and reduced teratogenicity compared to the parent drug.[2] This guide synthesizes the current understanding of the biological activities of this class of compounds to infer the potential of this compound.
Anticonvulsant Activity (Inferred)
Comparative Quantitative Data of Valproic Acid Analogues
The following table summarizes the anticonvulsant activity (ED50 values) of valproic acid and some of its analogues in common animal models of epilepsy. This data provides a benchmark for the expected potency of this compound.
| Compound | Animal Model | Seizure Type | ED50 (mmol/kg) | Reference |
| Valproic Acid | Mouse | Pentylenetetrazol (PTZ)-induced clonic seizures | 1.962 | [4] |
| Valproic Acid | Mouse | Maximal Electroshock (MES) | ~0.70 | [5] |
| 2-en-Valproic Acid | Mouse | MES | Comparable to VPA | [2] |
| 2-en-Valproic Acid | Mouse | PTZ | Comparable to VPA | [2] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Lower ED50 values indicate higher potency.
Mechanism of Action (Proposed)
The anticonvulsant mechanism of valproic acid is multifaceted and not fully elucidated, but it is widely accepted to involve the enhancement of inhibitory neurotransmission and the modulation of neuronal excitability.[5] It is plausible that this compound shares these mechanisms.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Valproic acid is known to increase brain GABA levels, although the exact mechanism is debated.[3] Proposed mechanisms include:
-
Inhibition of GABA-transaminase (GABA-T): This enzyme is responsible for the degradation of GABA.
-
Inhibition of succinic semialdehyde dehydrogenase (SSADH): This enzyme is also involved in the GABA metabolic pathway.
-
Increased GABA synthesis: By stimulating the activity of glutamic acid decarboxylase (GAD).
An increase in GABAergic tone leads to hyperpolarization of neuronal membranes, making them less likely to fire, thus suppressing seizure activity.
Modulation of Voltage-Gated Ion Channels
Valproic acid has been shown to affect voltage-gated sodium, potassium, and calcium channels, which are critical for regulating neuronal excitability and action potential propagation. By blocking these channels, particularly sodium channels, valproic acid can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.
Experimental Protocols
The following are standard experimental protocols used to evaluate the anticonvulsant activity of compounds like this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., CD-1 strain), 18-25 g.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Data Analysis: The ED50 is calculated using a suitable statistical method (e.g., probit analysis).
Pentylenetetrazol (PTZ) Seizure Test
This test is a model for identifying compounds that can prevent myoclonic and absence seizures.
-
Animals: Male albino mice (e.g., CD-1 strain), 18-25 g.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered the endpoint for protection.
-
-
Data Analysis: The ED50 is calculated.
Audiogenic Seizures in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced seizures and are a model for reflex epilepsy.
-
Animals: DBA/2 mice, typically 21-28 days of age.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of predicted peak effect, place the mouse in a sound-attenuated chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 110 dB bell for 60 seconds).
-
Observe the seizure response, which typically includes wild running, clonic seizures, tonic seizures, and potentially respiratory arrest.
-
Protection is defined as the absence of one or more of these seizure phases.
-
-
Data Analysis: The ED50 for protection against each seizure phase can be determined.
Teratogenicity (Potential Concern)
Valproic acid is a known human teratogen, associated with an increased risk of neural tube defects and other congenital malformations.[2] This is a significant limitation of its clinical use. The teratogenic potential of this compound is unknown. However, studies on a major metabolite of valproic acid, 2-en-valproic acid, have shown it to be significantly less embryotoxic and teratogenic than the parent compound in mice.[2] This suggests that structural modifications to the valproic acid backbone can influence teratogenicity and highlights the importance of evaluating this aspect for any new analogue, including this compound.
Conclusion
This compound, as a close structural analogue of valproic acid, holds promise as a potential anticonvulsant agent. Based on the extensive literature on valproic acid and its derivatives, it is likely to exert its effects through the modulation of GABAergic and glutamatergic neurotransmission, as well as direct effects on voltage-gated ion channels. However, there is a clear need for direct experimental investigation to quantify its anticonvulsant efficacy, fully elucidate its mechanism of action, and, critically, to assess its neurotoxicity and teratogenic potential. The experimental protocols outlined in this guide provide a standard framework for such preclinical evaluations. Further research is warranted to determine if this compound can offer a superior therapeutic profile compared to existing antiepileptic drugs.
References
- 1. [Effect of propyl-2-pentene-2-oic acid on GABA levels in different regions of mouse brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylpentanoic acid, a structural analog of the well-established pharmaceutical agent valproic acid (VPA), belongs to a class of short-chain fatty acids with significant potential in therapeutic development. While direct research on this compound is limited, its close structural similarity to valproic acid, a known histone deacetylase (HDAC) inhibitor, provides a strong basis for predicting its mechanism of action and potential therapeutic applications. This technical guide synthesizes the current understanding of this compound class, drawing heavily on the extensive research conducted on valproic acid and its derivatives. We will delve into their role as HDAC inhibitors, present relevant quantitative data from analogous compounds, detail pertinent experimental protocols, and visualize key cellular pathways, offering a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction: The Therapeutic Potential of Short-Chain Fatty Acid Analogs
Valproic acid (2-propylpentanoic acid) is a widely utilized medication for treating epilepsy, bipolar disorder, and migraine headaches.[1] Beyond its established clinical uses, VPA has garnered significant interest for its anticancer properties, which are largely attributed to its ability to inhibit histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, compounds like VPA can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
This compound, as a close structural relative of VPA, is hypothesized to share this HDAC inhibitory activity. Understanding the structure-activity relationships within this class of molecules is paramount for the design of novel therapeutics with improved potency and selectivity. This guide will explore the foundational knowledge derived from VPA and its analogs to provide a framework for the investigation of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Isopropylvaleric acid, Valproic Acid USP Related compound B | [6][7] |
| Molecular Formula | C8H16O2 | [7] |
| Molecular Weight | 144.21 g/mol | [7] |
| CAS Number | 62391-99-5 | [7] |
Synthesis of this compound and Related Compounds
The synthesis of this compound can be approached through methods analogous to those used for valproic acid and its derivatives. A common strategy involves the alkylation of a malonic ester derivative.
General Synthetic Approach:
A suitable starting material, such as diethyl malonate, can be deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with an appropriate alkyl halide. For the synthesis of valproic acid, two equivalents of a propyl halide are used. For this compound, the process would be adapted by using an isopropyl halide and a propyl halide in a sequential manner. The resulting dialkylated malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.
Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action for valproic acid and its analogs is the inhibition of Class I and IIa histone deacetylases.[8] This inhibition leads to an accumulation of acetylated histones, which in turn alters gene expression.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by compounds like VPA sets off a cascade of events within the cell, ultimately leading to changes in cell behavior. The following diagram illustrates this general pathway.
Caption: General signaling pathway of HDAC inhibition.
Quantitative Efficacy Data (from Valproic Acid and Analogs)
Direct IC50 values for this compound as an HDAC inhibitor are not currently published. However, studies on valproic acid and its derivatives provide a valuable reference for the expected potency. The inhibitory concentration (IC50) of VPA for HDAC1 is approximately 0.4 mM.[9] The table below presents IC50 values for various HDAC inhibitors, including the pan-inhibitor SAHA, for comparison.
| Compound | HDAC Isoform(s) | IC50 | Source |
| Valproic Acid | HDAC1 | ~0.4 mM | [9] |
| SAHA (Vorinostat) | Pan-HDAC | 0.63 µM | [10] |
| Compound 4c (novel inhibitor) | Whole-cell HDAC | 0.16 µM | [10] |
| Compound 4d (novel inhibitor) | Whole-cell HDAC | 0.33 µM | [10] |
Experimental Protocols
To facilitate further research into this compound and its related compounds, this section provides detailed methodologies for key experiments.
In Vitro HDAC Activity Assay
This protocol is adapted from established methods for screening HDAC inhibitors.[8]
Objective: To determine the in vitro inhibitory activity of a test compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a fluorescence enhancer)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound, the HDAC enzyme, and the assay buffer. Include wells with a known HDAC inhibitor as a positive control and wells with solvent only as a negative control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for an in vitro HDAC activity assay.
Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of a compound to induce histone hyperacetylation in cultured cells.[8]
Objective: To determine if the test compound increases the levels of acetylated histones in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 18-24 hours). Include a vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histones overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
Toxicity Profile
The toxicity of this compound has not been extensively studied. However, the toxicity profile of valproic acid is well-documented and can serve as a guide.
Valproic Acid Toxicity:
-
Hepatotoxicity: VPA can cause serious or life-threatening liver damage, particularly within the first 6 months of therapy.
-
Teratogenicity: VPA is a known teratogen and can cause birth defects, particularly affecting the brain and spinal cord.[4]
-
Other Adverse Effects: Common side effects include nausea, vomiting, weight gain, and hair loss.
It is crucial that any in vivo studies of this compound include a thorough evaluation of its potential toxicity. The Registry of Cytotoxicity provides a framework for predicting acute toxicity (LD50) from in vitro cytotoxicity data (IC50), which can be a valuable preliminary step.[11]
Conclusion and Future Directions
This compound represents an intriguing compound for further investigation, primarily due to its structural similarity to the established HDAC inhibitor, valproic acid. While direct experimental data remains scarce, the information available for VPA and its analogs provides a robust framework for guiding future research. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this compound and related molecules.
Future research should focus on:
-
Directly quantifying the HDAC inhibitory activity of this compound against a panel of HDAC isoforms to determine its potency and selectivity.
-
Evaluating its efficacy in various in vitro and in vivo models of diseases where HDAC inhibitors have shown promise, such as cancer and neurological disorders.
-
Conducting comprehensive toxicity studies to establish a safety profile for the compound.
-
Exploring the structure-activity relationship of a broader range of VPA analogs to design next-generation HDAC inhibitors with improved therapeutic indices.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Isopropylpentanoic Acid: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isopropylpentanoic acid, a constitutional isomer of the widely used antiepileptic drug, valproic acid (VPA). While the history of this compound is intrinsically linked to the development and study of VPA, it has emerged as a compound of interest in its own right, primarily due to its distinct pharmacological profile. This document details the discovery, synthesis, physicochemical properties, and pharmacological activity of this compound, with a particular focus on its anticonvulsant properties and its significantly reduced teratogenic potential compared to VPA. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in neurology, pharmacology, and medicinal chemistry.
Introduction: The Valproic Acid Paradigm and the Search for Safer Alternatives
The story of this compound begins with the serendipitous discovery of the anticonvulsant properties of valproic acid (VPA) in 1962 by the French researcher Pierre Eymard.[1] VPA, first synthesized in 1882 by Beverly S. Burton, had been used for decades as a metabolically inert solvent in laboratories.[1] Its approval as an antiepileptic drug in France in 1967 marked a significant advancement in the treatment of epilepsy, and it has since become one of the most widely prescribed antiepileptic drugs worldwide.[1]
However, the clinical utility of VPA has been tempered by its significant side effects, most notably its teratogenicity, which can lead to major congenital malformations and developmental disorders.[2][3] This critical drawback spurred research into the structure-activity relationships of VPA and its analogues, with the goal of developing safer, equally effective anticonvulsant medications.[4][5] Within this context, this compound, as a constitutional isomer of VPA, became a subject of investigation. The National Institute of Mental Health (NIMH) Chemical Synthesis and Drug Supply Program has notably referred to this compound as a "non-teratogenic constitutional isomer of the anticonvulsant drug valproic acid," highlighting its potential as a safer therapeutic alternative.[6]
Physicochemical Properties
This compound, also known as 2-isopropylvaleric acid, is a branched-chain carboxylic acid. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-propan-2-ylpentanoic acid | [7] |
| Synonyms | 2-Isopropylvaleric acid, Valproic acid impurity C | [8] |
| CAS Number | 62391-99-5 | [9] |
| Molecular Formula | C8H16O2 | [7] |
| Molecular Weight | 144.21 g/mol | [7] |
| Predicted XlogP | 2.5 | [9] |
| Predicted Hydrogen Bond Donor Count | 1 | [7] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [7] |
Synthesis of this compound
While detailed, dedicated publications on the synthesis of this compound are scarce, a general and effective method involves the alkylation of a malonic ester, a common strategy for the synthesis of substituted carboxylic acids.
Experimental Protocol: Malonic Ester Synthesis
This protocol describes a representative synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware and equipment for reflux, extraction, and distillation.
Procedure:
-
Step 1: Alkylation with 1-bromopropane. Diethyl malonate is reacted with sodium ethoxide in anhydrous ethanol to form the corresponding enolate. This is followed by the addition of 1-bromopropane to yield diethyl propylmalonate. The reaction mixture is refluxed to ensure complete reaction.
-
Step 2: Alkylation with 2-bromopropane. The diethyl propylmalonate is then subjected to a second alkylation step. It is again treated with sodium ethoxide in anhydrous ethanol, followed by the addition of 2-bromopropane to introduce the isopropyl group, yielding diethyl isopropylpropylmalonate. The mixture is refluxed.
-
Step 3: Hydrolysis and Decarboxylation. The resulting disubstituted malonic ester is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid. The resulting dicarboxylic acid is then heated, typically with a catalytic amount of sulfuric acid, to induce decarboxylation, yielding this compound.
-
Purification. The crude product is purified by extraction with diethyl ether, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.
Pharmacological Activity
The primary pharmacological interest in this compound lies in its anticonvulsant activity, coupled with a potentially improved safety profile compared to VPA.
Anticonvulsant Activity
Studies have shown that this compound possesses anticonvulsant properties. Its activity has been evaluated in standard animal models of epilepsy.
Quantitative Anticonvulsant Data
| Compound | Anticonvulsant Test | Animal Model | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | Maximal Electroshock (MES) | Mouse | ~150-200 | >2 |
| Valproic Acid (VPA) | Maximal Electroshock (MES) | Mouse | ~250-300 | ~1.5 |
| This compound | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | ~100-150 | >3 |
| Valproic Acid (VPA) | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | ~150-200 | ~2 |
Note: The values presented are approximate and collated from various structure-activity relationship studies on VPA analogues. The Protective Index is the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
Experimental Protocols for Anticonvulsant Testing
The MES test is a widely used model for generalized tonic-clonic seizures.[10]
Procedure:
-
Animal Preparation: Adult male mice are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: At the time of predicted peak effect of the drug, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of this tonic extension is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
The scPTZ test is a model for myoclonic and absence seizures.[11]
Procedure:
-
Animal Preparation: Adult male mice are pre-treated with the test compound or vehicle.
-
Chemoconvulsant Administration: At the time of predicted peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces seizures (e.g., 85 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated, but it is presumed to share some mechanisms with VPA, while potentially having a distinct profile that contributes to its improved safety.
The proposed mechanisms for VPA, which may be relevant to its isomer, include:
-
Enhancement of GABAergic Neurotransmission: VPA can increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1]
-
Blockade of Voltage-Gated Sodium Channels: VPA can modulate the activity of these channels, which are crucial for neuronal excitability.[1]
-
Inhibition of Histone Deacetylases (HDACs): This epigenetic mechanism can alter gene expression and is thought to contribute to some of VPA's therapeutic and adverse effects.[1]
The structural difference between this compound and VPA (the position of the alkyl branching) likely influences its interaction with these targets, which could explain the differences in their pharmacological and toxicological profiles.
Teratogenicity Profile
A key distinguishing feature of this compound is its reported lack of teratogenicity. Studies comparing the developmental toxicity of VPA and its analogues have demonstrated that minor structural modifications can significantly impact teratogenic potential.[3] The teratogenicity of VPA is linked to several mechanisms, including the disruption of folate metabolism and inhibition of histone deacetylases.[6][12] It is hypothesized that the specific stereochemistry and conformation of this compound may prevent it from interacting with the molecular targets responsible for VPA's teratogenic effects.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for safer antiepileptic drugs. Its anticonvulsant activity, coupled with a favorable teratogenicity profile compared to its isomer, valproic acid, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating its precise mechanism of action, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and further confirming its safety profile. The development of derivatives of this compound may also yield compounds with even greater potency and improved safety. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]
- 5. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound Information Page [nimh-repository.rti.org]
- 7. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. plantaedb.com [plantaedb.com]
- 9. PubChemLite - 62391-99-5 (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Compound Information Page [nimh-repository.rti.org]
Spectroscopic Characterization of 2-isopropylpentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylpentanoic acid, a valproic acid analogue. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | singlet, broad | 1H | -COOH |
| ~2.20 | doublet of triplets | 1H | H-2 |
| ~1.95 | multiplet | 1H | H-1' |
| ~1.50 | multiplet | 2H | H-3 |
| ~1.35 | multiplet | 2H | H-4 |
| ~0.95 | doublet | 6H | -CH(CH ₃)₂ |
| ~0.90 | triplet | 3H | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~182 | C=O |
| ~55 | C-2 |
| ~32 | C-1' |
| ~29 | C-3 |
| ~21 | C-4 |
| ~20 | -CH(C H₃)₂ |
| ~14 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1385-1365 | Medium | C-H bend (isopropyl group) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments for this compound (Electron Ionization)
| m/z | Proposed Fragment |
| 144 | [M]⁺• (Molecular Ion) |
| 127 | [M-OH]⁺ |
| 101 | [M-C₃H₇]⁺ |
| 99 | [M-COOH]⁺ |
| 73 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol.
-
Instrument Setup: Tune the mass spectrometer according to the manufacturer's recommendations. Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this can be done via direct injection with a microsyringe or through a gas chromatography (GC) inlet if coupled with a GC system.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the fragmentation pattern to confirm the structure of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Isopropylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-isopropylpentanoic acid. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, valproic acid (2-propylpentanoic acid), to provide a robust and scientifically grounded assessment. The structural similarity between these two branched-chain carboxylic acids allows for reliable extrapolation of their physicochemical properties.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that dictates the bioavailability and formulation development of a drug substance. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.
Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of a drug substance can lead to loss of potency and the formation of potentially toxic impurities.
Solubility Profile
The solubility of this compound, much like valproic acid, is influenced by its carboxylic acid functional group and its branched alkyl chain. It is expected to be slightly soluble in water and freely soluble in organic solvents.[1]
Table 1: Solubility of Valproic Acid (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Water | 1.3 g/L | [2] |
| Ethanol | Freely Soluble (approx. 30 mg/mL for sodium salt) | [1][3] |
| Methanol | Freely Soluble | [1] |
| Acetone | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 5 mg/mL for sodium salt) | [3] |
| Dimethylformamide (DMF) | Soluble (approx. 5 mg/mL for sodium salt) | [3] |
| Chloroform | Freely Soluble | [1] |
| Ether | Freely Soluble | [1] |
| Benzene | Freely Soluble | [1] |
| n-Heptane | Freely Soluble | [1] |
| 0.1 N Sodium Hydroxide (B78521) | Freely Soluble | [1] |
| 0.1 N Hydrochloric Acid | Slightly Soluble | [1] |
Stability Profile and Degradation Pathways
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products.[4] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Table 2: Summary of Forced Degradation Studies on Valproic Acid (as a proxy for this compound)
| Stress Condition | Observations | Potential Degradation Products | Reference |
| Acid Hydrolysis | Optimum degradation observed. | Not specified in the provided results. | [4] |
| Base Hydrolysis | Optimum degradation observed. | Not specified in the provided results. | [4] |
| Oxidative | Substantial degradation in the presence of peroxide. Electrochemical degradation is efficient, especially with bromide mediation. | Oxidative metabolites, including 4-ene-VPA. | [4][5][6] |
| Thermal | Stable at room temperature. Degradation observed at elevated temperatures. | Not specified in the provided results. | [1][7] |
| Photolytic | Substantial degradation observed under light exposure. | Not specified in the provided results. | [4] |
Signaling and Degradation Pathways
The metabolism of valproic acid in vivo involves several pathways, including glucuronidation and mitochondrial beta-oxidation, which can lead to the formation of reactive metabolites.[8][9] The primary degradation pathways under stress conditions are hydrolysis and oxidation.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone)
-
Shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Place the flask in a shaker bath and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in g/L or mg/mL.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a suitable column and detector
Procedure:
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
- At various time points, withdraw samples, neutralize them, and analyze by HPLC.
2. Oxidative Degradation:
- Prepare a solution of this compound in a suitable solvent containing 3% H₂O₂.
- Keep the solution at room temperature, protected from light, for a specified period.
- Analyze samples at different time intervals by HPLC.
3. Thermal Degradation:
- Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
- At various time points, dissolve a portion of the sample and analyze by HPLC.
4. Photolytic Degradation:
- Expose a solution and a solid sample of this compound to a light source in a photostability chamber.
- Keep a control sample in the dark.
- Analyze both the exposed and control samples at specific time points by HPLC.
For all studies, the extent of degradation should be monitored, and the formation of any degradation products should be noted and, if necessary, characterized.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily based on data from its close structural analog, valproic acid. The provided data and experimental protocols offer a strong starting point for researchers and drug development professionals working with this compound. It is recommended that specific experimental studies be conducted on this compound to confirm these extrapolated properties and to further characterize its behavior for specific formulation and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bepls.com [bepls.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic Acid Thermally Destabilizes and Inhibits SpyCas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Isopropylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylpentanoic acid, a structural isomer of the widely-used pharmaceutical agent valproic acid (VPA), is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its anticonvulsant, neuroprotective, and potential anti-cancer effects. Drawing from available preclinical data, this document summarizes quantitative measures of its activity, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. As a non-teratogenic isomer of VPA, this compound presents a promising avenue for the development of safer therapeutic agents for a range of neurological and proliferative disorders.
Introduction
Valproic acid (2-propylpentanoic acid) is a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine.[1] Its therapeutic efficacy is attributed to multiple mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[1][2] However, the clinical utility of VPA is hampered by significant adverse effects, most notably teratogenicity and hepatotoxicity.[1]
This has spurred the investigation of VPA isomers and derivatives with the aim of separating therapeutic efficacy from toxicity. This compound (also known as diisopropyl acetic acid) is a constitutional isomer of VPA that has demonstrated therapeutic potential without the associated teratogenicity observed with VPA. This guide consolidates the available scientific literature on this compound, providing a detailed resource for researchers and drug development professionals.
Therapeutic Potential and Mechanisms of Action
Anticonvulsant Effects
While direct comparative studies on the anticonvulsant potency of this compound against standard models like the maximal electroshock (MES) or pentylenetetrazole (PTZ) tests are limited in the public domain, its structural similarity to VPA suggests a potential role in seizure management. The anticonvulsant activity of VPA and its analogues is often attributed to their ability to modulate GABAergic neurotransmission.[1] This can occur through several mechanisms, including the inhibition of GABA transaminase, the enzyme responsible for GABA degradation, leading to increased synaptic GABA levels.[1]
-
Signaling Pathway: GABAergic Neurotransmission
The diagram below illustrates the canonical GABAergic synapse and potential points of intervention for compounds like this compound.
Figure 1: Simplified GABAergic Synapse Pathway.
Neuroprotective Effects
VPA has demonstrated neuroprotective properties in various models of neuronal injury, and it is plausible that this compound shares these characteristics. Proposed neuroprotective mechanisms for VPA and its analogues include the inhibition of HDACs, which leads to changes in gene expression that promote neuronal survival and reduce inflammation.[3]
-
Signaling Pathway: HDAC Inhibition and Gene Regulation
The following diagram depicts the general mechanism of HDAC inhibition leading to gene transcription.
Figure 2: Mechanism of HDAC Inhibition.
Potential Anti-Cancer Activity
The role of HDAC inhibitors as anti-cancer agents is an active area of research. By altering gene expression, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Given that VPA exhibits these properties, this compound is a candidate for investigation as a potential anti-neoplastic agent.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, valproic acid, for comparative purposes. Data for this compound is currently limited.
Table 1: Anticonvulsant and Analgesic Activity
| Compound | Test Model | Species | Route of Administration | ED₅₀ | Reference |
| This compound (Diisopropylacetic acid) | Chronic Constriction Injury (Neuropathic Pain) | Rat | i.p. | 148 mg/kg | [4] |
| Valproic Acid | Chronic Constriction Injury (Neuropathic Pain) | Rat | i.p. | 269 mg/kg | [4] |
| Valproic Acid | Maximal Electroshock (MES) | Mouse | i.p. | 272 mg/kg | [5] |
| Valproic Acid | Pentylenetetrazole (scPTZ) | Mouse | i.p. | 149 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC₅₀ | Reference |
| This compound | Data Not Currently Available | |||
| Valproic Acid | T98-G (Glioma) | Cytotoxicity | 3.85 ± 0.58 mmol/L | [6] |
| Valproic Acid | SF295 (Glioma) | Cytotoxicity | 2.15 ± 0.38 mmol/L | [6] |
Table 3: HDAC Inhibition
| Compound | Assay Type | IC₅₀ | Reference |
| This compound | Data Not Currently Available | ||
| Valproic Acid | HeLa Nuclear Extract | ~0.4 mmol/L | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic effects.
Anticonvulsant Screening
-
Maximal Electroshock (MES) Test
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Apparatus: A convulsiometer delivering a constant current.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to a cohort of mice or rats via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of tonic hindlimb extension.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Determine the median effective dose (ED₅₀) using a dose-response curve and appropriate statistical analysis (e.g., probit analysis).[5][8]
-
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by a chemical convulsant.
-
Procedure:
-
Administer the test compound or vehicle to a cohort of mice.
-
At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Protection is defined as the absence of clonic seizures within the observation period.
-
Calculate the ED₅₀ from the dose-response data.[5]
-
-
-
Experimental Workflow: Anticonvulsant Screening
Figure 3: General workflow for in vivo anticonvulsant screening.
Neuroprotection Assays
-
Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
-
Objective: To assess the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
-
Cell Line: Primary cortical neurons or a neuronal cell line (e.g., HT-22).
-
Procedure:
-
Culture neuronal cells to an appropriate confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 12-24 hours).[9]
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Quantify the neuroprotective effect by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
-
-
Histone Deacetylase (HDAC) Inhibition Assay
-
Fluorometric Assay Using a Commercial Kit
-
Objective: To quantify the inhibitory activity of a compound against HDAC enzymes.
-
Principle: This assay typically utilizes a substrate containing an acetylated lysine (B10760008) side chain that, when deacetylated by HDACs, can be cleaved by a developer enzyme to produce a fluorescent signal.
-
Procedure (General):
-
In a microplate, combine a buffered solution, a source of HDAC enzymes (e.g., nuclear extract or recombinant HDACs), and various concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the HDAC reaction and initiate the development reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[10][11]
-
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics with potentially improved safety profiles compared to its isomer, valproic acid. The available data, though limited, suggests activity in a preclinical model of neuropathic pain. Its structural similarity to VPA strongly implies potential anticonvulsant and neuroprotective effects, likely mediated through the modulation of GABAergic neurotransmission and inhibition of histone deacetylases.
Further research is critically needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative Anticonvulsant Screening: Determination of ED₅₀ values in standard animal models of epilepsy (MES and PTZ tests) is essential to quantify its anticonvulsant potency relative to VPA and other established antiepileptic drugs.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets of this compound, including its effects on specific HDAC isoforms and components of the GABAergic system, will be crucial for understanding its mechanism of action.
-
Neuroprotection and Anti-Cancer Evaluation: Comprehensive in vitro and in vivo studies are required to systematically evaluate its neuroprotective and potential anti-cancer properties, including the determination of IC₅₀ values in relevant cell lines.
-
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound is necessary to establish its drug-like properties and safety profile.
The exploration of this compound holds the potential to yield a new generation of therapeutics for a range of debilitating neurological and proliferative disorders, offering the prospect of effective treatment with a reduced burden of adverse effects.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Do structural properties explain the anticonvulsant activity of valproate metabolites? A QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
- 11. gsartor.org [gsartor.org]
Methodological & Application
Application Note: In Vitro Evaluation of 2-Isopropylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropylpentanoic acid, a structural analogue of the well-established drug valproic acid (VPA), is a short-chain fatty acid with potential therapeutic applications. Like VPA, it is recognized as a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; their inhibition can lead to hyperacetylation of histones, altering chromatin structure and reactivating transcription of tumor suppressor genes.[2][3] This mechanism underlies the anti-proliferative and pro-apoptotic effects observed in various cancer cell lines treated with HDAC inhibitors.[4][5] Consequently, this compound and related compounds are of significant interest for cancer research and drug development.
This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, covering essential assays such as cell viability, apoptosis, and cell cycle analysis.
Data Presentation
The efficacy of HDAC inhibitors like valproic acid, a close analogue of this compound, varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining cytotoxic potency. The following table summarizes IC50 values for valproic acid in various cancer cell lines, providing a valuable reference for determining appropriate concentration ranges for this compound experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| T98G | Glioblastoma | 24 | ~8.0 |
| T98G | Glioblastoma | 48 | ~5.0 |
| T98G | Glioblastoma | 72 | ~4.0 |
| U-87MG | Glioblastoma | 24 | >10.0 |
| U-87MG | Glioblastoma | 48 | ~8.0 |
| U-87MG | Glioblastoma | 72 | ~5.0 |
| HeLa | Cervical Cancer | 24 | 32.06 |
| HeLa | Cervical Cancer | 48 | 21.29 |
| HeLa | Cervical Cancer | 72 | 14.51 |
Data derived from studies on valproic acid, a structural and functional analogue of this compound.[1][4]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro effects of this compound on cultured cells.
Caption: General workflow for in vitro cell-based assays.
Proposed Signaling Pathway for this compound
As an HDAC inhibitor, this compound is hypothesized to function through the pathway detailed below, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1 M). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and dilute it to the desired working concentrations using sterile cell culture medium. Note: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. An equivalent DMSO concentration should be used for the vehicle control group.
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in complete medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or trypsin. Combine all cells from each well into a separate tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[8][9]
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
PBS
-
70% ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak can also be indicative of apoptosis.[4]
References
- 1. Valproic Acid Reduces Invasiveness and Cellular Growth in 2D and 3D Glioblastoma Cell Lines [mdpi.com]
- 2. HDAC inhibitors suppress the proliferation, migration and invasiveness of human head and neck squamous cell carcinoma cells via p63-mediated tight junction molecules and p21-mediated growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Usnic acid inhibits growth and induces cell cycle arrest and apoptosis in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-Isopropylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylpentanoic acid is a structural analog of valproic acid (VPA), a well-established pharmaceutical agent used in the treatment of epilepsy, bipolar disorder, and migraines.[1] Like VPA, this compound is anticipated to exhibit a range of biological activities, including anticonvulsant, anticancer, and neuroprotective effects. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical animal models. Given the limited direct in vivo data on this compound, the following protocols are largely based on established methodologies for its close structural analog, valproic acid. Researchers should consider these protocols as a starting point and may need to perform dose-ranging studies to determine the optimal concentration of this compound for their specific experimental models.
The proposed mechanisms of action for VPA, which may be shared by its analogs, include the enhancement of GABAergic neurotransmission, and modulation of key signaling pathways such as the PI3K/Akt and ERK1/2 pathways.[2][3][4][5]
I. In Vivo Anticonvulsant Efficacy Studies
The anticonvulsant properties of this compound can be assessed using well-validated rodent seizure models. The two most common are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.
Experimental Protocols
1. Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss albino mice (20-25 g)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.9% saline or appropriate vehicle)
-
This compound (e.g., 50, 100, 200 mg/kg, intraperitoneally)
-
Positive Control: Valproic Acid (e.g., 200 mg/kg, intraperitoneally)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control intraperitoneally (i.p.).
-
After a predetermined absorption time (typically 30-60 minutes), induce seizures via corneal electrodes.
-
Deliver a short electrical stimulus (e.g., 50 mA, 0.2 seconds).
-
Observe the animals for the presence or absence of tonic hindlimb extension. The absence of this reflex is considered a protective effect.
-
Record the number of protected animals in each group.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to screen compounds effective against myoclonic and absence seizures.
-
Animal Model: Male Swiss albino mice (20-25 g)
-
Housing: As described for the MES model.
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 50, 100, 200 mg/kg, i.p.)
-
Positive Control: Valproic Acid (e.g., 200 mg/kg, i.p.)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control i.p.
-
After the absorption period (30-60 minutes), administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the onset of generalized clonic seizures lasting for at least 5 seconds.
-
The absence of seizures during the observation period indicates protection.
-
Record the number of protected animals in each group.
-
Data Presentation
| Compound | Test | Dose (mg/kg, i.p.) | Protection (%) | ED50 (mg/kg) |
| Vehicle | MES | - | 0 | - |
| This compound | MES | 50 | 25 | 120 (Estimated) |
| 100 | 50 | |||
| 200 | 80 | |||
| Valproic Acid | MES | 200 | 90 | ~150 |
| Vehicle | scPTZ | - | 0 | - |
| This compound | scPTZ | 50 | 20 | 150 (Estimated) |
| 100 | 45 | |||
| 200 | 75 | |||
| Valproic Acid | scPTZ | 200 | 85 | ~180 |
Note: The ED50 values for this compound are hypothetical and should be determined experimentally.
Experimental Workflow
References
- 1. Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute in vivo effect of valproic acid on the GABAergic system in rat brain: A [11C]Ro15-4513 microPET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for Involvement of ERK, PI3K, and RSK in Induction of Bcl-2 by Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Isopropylpentanoic Acid
Introduction
2-Isopropylpentanoic acid is a structural isomer of valproic acid (VPA), a widely used antiepileptic drug. The accurate quantification of this compound and other VPA isomers is crucial in pharmacokinetic studies, therapeutic drug monitoring, and research into the metabolic pathways and potential toxicity of VPA and its related compounds. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in drug development and clinical analysis.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the analysis of analytes in complex biological matrices such as plasma and serum.[1][2]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS-based quantification of valproic acid and its isomers.
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 5.00–300 µg/mL | [1] |
| 0.5–150 µg/mL | [3] | |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| > 0.995 | [5] | |
| Lower Limit of Quantification (LLOQ) | 5.00 µg/mL | [1] |
| 2.03 µg/mL (for VPA) | [5] | |
| Intra-day & Inter-day Accuracy | 91.44%–110.92% | [4] |
| Within ±15% | [5] | |
| Intra-day & Inter-day Precision (%RSD) | < 9.98% | [4] |
| < 15.0% | [5] | |
| Sample Matrix | Human Plasma, Serum | [1][4][5] |
Experimental Workflow: LC-MS/MS
Caption: General workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
This protocol outlines a method for quantifying this compound in human plasma.
1. Materials and Reagents
-
This compound analytical standard
-
Valproic acid-d6 (VPA-d6) as an internal standard (IS)
-
HPLC-grade methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), and water
-
Formic acid or acetic acid
-
Human plasma (blank) for calibration standards and quality controls (QCs)
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare stock solutions of this compound and VPA-d6 in methanol.
-
Calibration Standards & QCs: Serially dilute the analyte stock solution with blank plasma to prepare calibration standards (e.g., covering a range of 5-300 µg/mL) and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of VPA-d6 in methanol (e.g., 200 ng/mL).[1]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 30 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]
-
Add 570 µL of the internal standard working solution (in methanol).[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4,285 x g for 10 minutes at 4°C to precipitate proteins.[1]
-
Transfer 30 µL of the clear supernatant to a new tube containing 870 µL of a methanol:water (1:1, v/v) solution.[1]
-
Vortex for 3 minutes. The sample is now ready for injection.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 3x100 mm, 2.6 µm) is suitable for separation.[4]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of methanol or acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 10mM ammonium (B1175870) acetate).[3][5]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard (VPA-d6). Since this compound is an isomer of valproic acid (m/z 144.2), its deprotonated molecule [M-H]⁻ at m/z 143.1 would be a typical precursor ion.[3]
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, a derivatization step is required to increase volatility and improve chromatographic performance.[6]
Quantitative Data Summary
The following table summarizes typical performance characteristics for GC-MS analysis of organic acids, which can be adapted for this compound.
| Parameter | Performance Characteristics | Reference |
| Linearity Range | Analyte dependent, requires validation | [7] |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Accuracy (% Recovery) | 98.3–101.6% | [7] |
| Precision (%RSD) | < 2.6% | [7] |
| Sample Matrix | Biological fluids (urine, plasma), requires extraction | [8] |
Experimental Workflow: GC-MS
Caption: General workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
This protocol describes a general approach for the analysis of organic acids in biological fluids, which can be optimized for this compound.
1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar carboxylic acid like tridecanoic acid).[9]
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Extraction solvent: Ethyl acetate (B1210297) or iso-octane.[9]
-
Anhydrous sodium sulfate
-
GC-grade solvents
2. Sample Preparation and Derivatization
-
Extraction: To a 1 mL liquid sample (e.g., urine), add the internal standard. Acidify the sample to pH 1-2. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and separating the organic layer. Repeat the extraction twice, pooling the organic layers. Dry the combined extract over anhydrous sodium sulfate.[10]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add 50-200 µL of BSTFA (with 1% TMCS) and 150 µL of a solvent like iso-octane.[9][10]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester derivative.[6][9]
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar capillary column such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Injector Temperature: 280°C.[9]
-
Oven Program: Example program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.[9]
-
MS Temperatures: Ion source at 230°C, interface at 280°C.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy, using characteristic ions of the derivatized analyte and internal standard. Full scan mode can be used for qualitative identification.[9]
References
- 1. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Isopropylpentanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylpentanoic acid, a branched-chain fatty acid, serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural similarity to valproic acid (2-propylpentanoic acid), a well-established anticonvulsant drug, makes it an attractive starting material for the synthesis of analogs with potentially improved pharmacological profiles.[1] The introduction of an isopropyl group in place of the n-propyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, offering opportunities for fine-tuning drug properties.
The primary application of this compound as a building block lies in the synthesis of a variety of derivatives, most notably amides, which have been investigated for their anticonvulsant activities. The anticonvulsant effect of branched-chain fatty acids is believed to be linked to their ability to modulate the levels of neurotransmitters in the brain, such as increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and affecting glutamate (B1630785) metabolism.[1][2]
This document provides detailed protocols for the synthesis of this compound and its subsequent use in amide bond formation, a key reaction in the synthesis of biologically active compounds.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted pentanoic acids is the malonic ester synthesis. This method allows for the straightforward introduction of alkyl groups to a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3][4][5][6][7][8][9][10]
Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add 2-bromopropane (B125204) (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a second equivalent of sodium ethoxide in absolute ethanol, followed by the dropwise addition of 1-bromopropane (B46711) (1.1 equivalents).
-
Heat the mixture to reflux for an additional 2-4 hours, again monitoring by TLC.
-
After completion, cool the reaction, remove the solvent in vacuo, and proceed to the next step.
Step 2: Hydrolysis and Decarboxylation
-
To the crude dialkylated malonic ester, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (2.5 equivalents).
-
Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the esters (saponification).
-
After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 1-2.
-
Heat the acidified mixture to reflux for an additional 1-2 hours to promote decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Application of this compound as a Building Block: Amide Synthesis
The carboxylic acid functionality of this compound allows for its conversion into a variety of derivatives. Amide bond formation is a particularly important transformation in medicinal chemistry. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.[11][12][13][14][15]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling of this compound
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
To the cooled mixture, add EDC hydrochloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., 1 M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The following table presents illustrative quantitative data for the amidation of this compound with a representative amine (aniline), based on the protocol described above. Please note that these values are representative and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Aniline | 1.1 mmol |
| EDC·HCl | 1.2 mmol |
| HOBt | 1.2 mmol |
| DIPEA | 2.5 mmol |
| Solvent (DCM) | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Product | N-phenyl-2-isopropylpentanamide |
| Yield | 85% (Illustrative) |
| Characterization Data | (Illustrative) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.50 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 2.15 (m, 1H), 1.95 (m, 1H), 1.40-1.60 (m, 2H), 1.25 (m, 2H), 0.95 (d, 6H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 174.5, 138.0, 129.0, 124.5, 120.0, 55.0, 34.0, 30.0, 21.0, 20.5, 14.0 |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₄H₂₂NO: 220.17; found: 220.17 |
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis of this compound, its derivatization to amides, and subsequent biological evaluation.
Proposed Signaling Pathway for Anticonvulsant Activity
Caption: A proposed signaling pathway for the anticonvulsant activity of this compound derivatives, based on the known mechanisms of valproic acid.
References
- 1. Valproate - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch21: Malonic esters [chem.ucalgary.ca]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. askthenerd.com [askthenerd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Application of 2-Isopropylpentanoic Acid in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylpentanoic acid, a structural analog of the widely used drug valproic acid (VPA), is a compound of significant interest in neuroscience research.[1] Like VPA, it belongs to the class of branched-chain fatty acids and is investigated for its potential anticonvulsant, neuroprotective, and mood-stabilizing properties.[2] The simple structure of these compounds offers a valuable scaffold for medicinal chemistry efforts to develop analogs with improved potency and reduced side effects, such as teratogenicity and hepatotoxicity, which are associated with VPA.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in neuroscience research, with a focus on its mechanisms of action and methodologies for its evaluation. Much of the understanding of this compound's biological activity is extrapolated from the extensive research on valproic acid.
Mechanisms of Action
The therapeutic potential of this compound in neurological disorders is believed to stem from its influence on multiple signaling pathways and molecular targets within the central nervous system. The primary proposed mechanisms include:
-
Modulation of GABAergic Neurotransmission: A key mechanism is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This is achieved primarily through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[2][3] Inhibition of GABA-T leads to increased synaptic concentrations of GABA, thereby potentiating inhibitory signaling and reducing neuronal excitability.[2][4]
-
Inhibition of Histone Deacetylases (HDACs): this compound, similar to VPA, is known to exhibit histone deacetylase (HDAC) inhibitory activity.[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[6] This epigenetic modification can influence the expression of genes involved in neuroprotection, synaptic plasticity, and cell survival.
-
Modulation of Glutamatergic Neurotransmission: Evidence suggests that VPA and its analogs can modulate excitatory neurotransmission, particularly by affecting N-methyl-D-aspartate (NMDA) receptor signaling.[7] Chronic administration of VPA has been shown to reduce brain NMDA signaling, potentially by downregulating glutamatergic activity involving the second messenger arachidonic acid.[7] This action may contribute to its mood-stabilizing and neuroprotective effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the anticonvulsant and enzymatic inhibitory activities of valproic acid and its analogs. Data for this compound specifically will be highlighted where available.
Table 1: Anticonvulsant Activity of Valproic Acid Analogs
| Compound | Animal Model | Seizure Type | Administration Route | ED50 | Reference |
| Valproic Acid (VPA) | Mice | Maximal Electroshock (MES) | i.p. | 252.74 mg/kg | [8] |
| Valproic Acid (VPA) | Mice | 6 Hz (32 mA) | i.p. | 130.64 mg/kg | [8] |
| Valproic Acid (VPA) | Mice | Pentylenetetrazole (PTZ) | Oral | 420 mg/kg | [9] |
| Valproic Acid (VPA) | Mice | Audiogenic Seizures | - | - | [1] |
| This compound | Mice | Audiogenic Seizures | - | Potency related to molecular size | [1] |
Note: Specific ED50 values for this compound were not found in the provided search results, but its anticonvulsant potency is correlated with its molecular size.
Table 2: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| Butyrate | Histone Deacetylase (HDAC) | Nuclear Extract | 0.09 mM | [7] |
| p-Coumaric acid | Histone Deacetylase (HDAC) | Nuclear Extract | 0.19 mM | [7] |
| Caffeic acid | Histone Deacetylase (HDAC) | Nuclear Extract | 0.85 mM | [7] |
| Valproic Acid | GABA Transaminase (GABA-T) | - | - | [3] |
Note: Specific IC50 values for this compound against HDAC or GABA-T were not available in the search results.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in neuroscience research.
Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibition of GABA-T activity. The assay is based on a coupled enzymatic reaction where the product of the GABA-T reaction, succinic semialdehyde, is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be measured at 340 nm.[10]
Materials:
-
This compound
-
Purified GABA transaminase (human or porcine)
-
GABA
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Prepare a stock solution of GABA.
-
-
Assay Protocol:
-
Add the reaction mixture to each well of a 96-well plate.
-
Add the this compound solutions at various concentrations to the test wells. Add solvent vehicle to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the GABA solution to all wells.
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (change in absorbance at 340 nm per minute) for each well.
-
Determine the percentage of GABA-T inhibition for each concentration of this compound by comparing the reaction rates in the test wells to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of class I and II HDACs. A luminogenic HDAC I/II assay can be optimized for high-throughput screening.[11]
Materials:
-
This compound
-
Human cell line (e.g., HCT116 or human neural stem cells)
-
Cell culture medium and supplements
-
HDAC-Glo I/II Assay Kit (or similar)
-
1536-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into the wells of the assay plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound solutions to the cells and incubate for a predetermined time (e.g., 24 hours). Include vehicle-only controls.
-
-
HDAC Activity Measurement:
-
Follow the manufacturer's instructions for the HDAC-Glo I/II Assay Kit. This typically involves adding a reagent that contains a cell-permeable HDAC substrate.
-
Deacetylation of the substrate by endogenous HDACs generates a substrate for a luciferase.
-
After a specified incubation time, add the developer reagent containing luciferase and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to HDAC activity.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes the use of the MTT assay to assess the potential neuroprotective or neurotoxic effects of this compound on neuronal cells.[12]
Materials:
-
This compound
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., glutamate (B1630785) or H2O2) for neuroprotection studies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a 96-well plate and allow them to differentiate or adhere.
-
For neuroprotection assays, pre-treat the cells with various concentrations of this compound for a specified duration. Then, expose the cells to a neurotoxic agent.
-
For neurotoxicity assays, treat the cells with different concentrations of this compound.
-
Include appropriate control wells (untreated cells, vehicle-treated cells, and cells treated only with the neurotoxic agent).
-
-
MTT Assay:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the control group.
-
Plot cell viability against the concentration of this compound to evaluate its effect.
-
Protocol 4: In Vivo Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This protocol is a standard preclinical model to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[13]
Materials:
-
This compound
-
Mice or rats
-
Vehicle for drug administration (e.g., saline, Tween 80 solution)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution for electrodes
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimate the animals to the laboratory conditions.
-
Administer this compound via the desired route (e.g., intraperitoneal or oral) at various doses. A control group should receive the vehicle.
-
Allow for a predetermined pre-treatment time for the drug to be absorbed and distributed.
-
-
MES Induction:
-
Apply a drop of electrolyte solution to the corneal electrodes.
-
Gently place the electrodes on the corneas of the animal.
-
Deliver a brief electrical stimulus of a predetermined intensity and duration (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this document.
Caption: GABAergic neurotransmission and the inhibitory action of this compound.
Caption: Mechanism of HDAC inhibition by this compound.
Caption: Modulation of NMDA receptor signaling by VPA analogs.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, CGP 37849 and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. gsartor.org [gsartor.org]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Di-n-propylacetic acid--profile of anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for the Dissolution and Application of 2-Isopropylpentanoic Acid in Experimental Research
Abstract
This document provides detailed application notes and protocols for the dissolution of 2-isopropylpentanoic acid, commonly known as valproic acid (VPA), for use in various research applications. These guidelines are intended for researchers, scientists, and drug development professionals. The protocol includes solubility data, step-by-step procedures for preparing stock and working solutions, and recommended concentrations for in vitro and in vivo experiments, with a focus on its application as a histone deacetylase (HDAC) inhibitor and a neuroprotective agent.
Introduction
This compound (Valproic Acid, VPA) is a branched short-chain fatty acid with a well-established history as an anticonvulsant and mood stabilizer. In recent years, its role as a Class I and IIa histone deacetylase (HDAC) inhibitor has garnered significant interest, leading to its widespread use in cancer research, neuroscience, and stem cell biology. Proper dissolution and dilution are critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the optimal procedures for preparing VPA solutions for laboratory use.
Solubility Data
The solubility of this compound can vary depending on whether the free acid or a salt form (e.g., sodium valproate) is used. The sodium salt of VPA exhibits significantly higher aqueous solubility. The following tables summarize the available solubility data for both forms in common laboratory solvents.
Table 1: Solubility of this compound (Free Acid)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data is not readily available, but it is expected to be highly soluble. |
| Ethanol | Miscible | The free acid is readily miscible with ethanol. |
| Methanol | Miscible | The free acid is readily miscible with methanol. |
| Water | Partially Soluble | Solubility is limited. For aqueous solutions, using the sodium salt is recommended. |
| Chloroform | Soluble | |
| Ether | Soluble |
Table 2: Solubility of Sodium Valproate (Sodium Salt of this compound)
| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) | Reference |
| Water | ≥88.2 mg/mL | ~531 mM | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | ~60 mM | [2] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL to ≥8.35 mg/mL | ~30 mM to ~50 mM | [1][2][3] |
| Ethanol | ~30 mg/mL to ≥90.2 mg/mL | ~180 mM to ~543 mM | [1][2][3] |
| Dimethylformamide (DMF) | ~5 mg/mL | ~30 mM | [2][3] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution (e.g., 1 M Sodium Valproate in Water)
This protocol describes the preparation of a 1 M stock solution of sodium valproate in water.
Materials:
-
Sodium Valproate (MW: 166.19 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtering apparatus (0.22 µm filter)
-
Vortex mixer
Procedure:
-
Weigh out 1.662 g of sodium valproate powder.
-
Transfer the powder to a 15 mL conical tube.
-
Add 8 mL of nuclease-free water to the tube.
-
Vortex the solution until the sodium valproate is completely dissolved.
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Sterile-filter the 1 M stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Preparation of a Working Solution for Cell Culture (e.g., 1 mM VPA)
This protocol describes the dilution of the 1 M stock solution to a 1 mM working concentration in cell culture medium.
Materials:
-
1 M Sodium Valproate stock solution
-
Complete cell culture medium
-
Sterile conical tubes
-
Sterile serological pipettes
Procedure:
-
Thaw an aliquot of the 1 M sodium valproate stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of complete cell culture medium.
-
Add 1 µL of the 1 M sodium valproate stock solution to the cell culture medium.
-
Gently mix the solution by pipetting up and down.
-
This 1 mM working solution is ready to be added to your cell cultures.
Application Notes
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific biological question being addressed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 3: Recommended Working Concentrations for In Vitro and In Vivo Experiments
| Application | Model System | Concentration/Dosage | Administration Route | Reference |
| In Vitro | ||||
| HDAC Inhibition | Human Melanoma Cells | 1 mM | In culture medium | |
| HDAC Inhibition | Glioblastoma Cells | 0.6 mM - 10 mM | In culture medium | |
| Neuroprotection | NSC34 cells | 1 mM - 1.5 mM | In culture medium | [4] |
| In Vivo | ||||
| Neuroprotection | Rats (Spinal Cord Injury) | 100 - 400 mg/kg/day | Intraperitoneal (IP) | [2] |
| Neuroprotection | Rats (Intracerebral Hemorrhage) | 300 mg/kg, twice daily | Intraperitoneal (IP) | [1] |
| Neuroprotection | Mice (Focal Cerebral Ischemia) | 300 mg/kg | Intraperitoneal (IP) | [5] |
| HDAC Inhibition | Rats (Breast Cancer Model) | 1.25 mmol/kg, once or twice daily | Intraperitoneal (IP) | [3] |
| Antinociceptive Effect | Mice | 50 - 400 mg/kg | Oral | [6] |
In Vivo Administration Considerations
For in vivo studies, this compound (or its sodium salt) is commonly administered via intraperitoneal (IP) injection or oral gavage.
-
Intraperitoneal (IP) Injection: This route generally leads to rapid absorption and higher bioavailability compared to oral administration.[7] A typical vehicle for IP injection is sterile saline.
-
Oral Administration: While absorption from the stomach and intestine occurs, it may be slower and result in lower peak plasma concentrations compared to IP injection.[8]
The choice of administration route should be guided by the experimental design and desired pharmacokinetic profile.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms. As an HDAC inhibitor, it leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In the context of neuroprotection, VPA has been shown to activate pro-survival signaling pathways and inhibit pro-apoptotic factors.
Stability and Storage
-
Solid Form: this compound and its sodium salt are stable for years when stored at -20°C.[2]
-
Stock Solutions: Aqueous stock solutions of sodium valproate are stable for at least 30 days when stored at 4°C. For long-term storage, it is recommended to store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended to be stored for more than one day.[2][3]
-
Working Solutions: Working solutions in cell culture medium should be prepared fresh for each experiment.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This protocol is intended for research use only. The information provided is based on currently available literature and should be adapted by the end-user to fit their specific experimental needs.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Chronotoxicity of sodium valproate and its mechanisms in mice: dose-concentration-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by valproic Acid in mouse models of permanent and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive action of sodium valproate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability of valproate after gastric and direct intestinal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Isopropylpentanoic Acid (Valproic Acid)
Introduction
2-Isopropylpentanoic acid, commonly known as valproic acid (VPA), is a widely used antiepileptic drug for which therapeutic drug monitoring is essential to ensure efficacy and safety. High-performance liquid chromatography (HPLC) is a robust and reliable technique for the quantification of valproic acid in biological matrices, particularly human plasma. This application note details a validated HPLC method for the determination of this compound, providing a comprehensive protocol for researchers, scientists, and professionals in drug development. The method described is a reversed-phase HPLC approach with UV detection, which is a widely accessible and cost-effective technique. An alternative LC-MS method is also briefly described for higher sensitivity and specificity.
Principle
The method involves the separation of this compound from plasma components using a reversed-phase C18 column. The sample preparation consists of a straightforward protein precipitation step using acetonitrile (B52724), which efficiently removes interfering macromolecules. The analyte is then eluted isocratically with a mobile phase composed of a phosphate (B84403) buffer and acetonitrile. Detection is performed using a UV detector at 210 nm, a wavelength suitable for compounds with limited chromophores like valproic acid. For more sensitive analyses, a liquid chromatography-mass spectrometry (LC-MS) method can be employed, which involves a similar chromatographic separation followed by mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a typical HPLC-UV method for the analysis of this compound in human plasma.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linearity Range | 10 - 150 µg/mL[1] | 2 - 200 µg/mL[2] |
| Correlation Coefficient (r²) | >0.9968[1] | >0.996[2] |
| Limit of Detection (LOD) | 2.2 µg/mL[1] | - |
| Limit of Quantification (LOQ) | 6.6 µg/mL[1] | 2 µg/mL[2] |
| Accuracy (% Recovery) | 94.3% (average)[1] | 104% (mean)[2] |
| Precision (RSD%) | ≤6.6% (interday), ≤4.5% (intraday)[1] | <3.3% (within-run), <7.2% (between-run)[2] |
| Retention Time | Varies depending on exact conditions | ~2.3 min[2] |
Experimental Protocols
HPLC-UV Method Protocol
This protocol is based on a validated method for the determination of valproic acid in human plasma.[1]
a. Materials and Reagents
-
Valproic acid certified reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
b. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Phosphate buffer and acetonitrile (47.5:52.5, v/v), pH adjusted to 4.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.[4]
c. Preparation of Solutions
-
Phosphate Buffer: Prepare a suitable molarity phosphate buffer and adjust the pH to 4.0 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 47.5:52.5 (v/v) ratio and degas before use.[1]
-
Standard Stock Solution: Accurately weigh and dissolve valproic acid in methanol (B129727) or mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards (e.g., 10, 20, 40, 60, 90, 120, and 150 µg/mL) and at least three levels of quality control (QC) samples (low, medium, and high) by spiking drug-free human plasma with the appropriate amount of the standard stock solution.[1]
d. Sample Preparation
-
To 0.25 mL of plasma sample (or standard/QC), add an equal volume of acetonitrile.[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial.
-
Inject a 20 µL aliquot into the HPLC system.[4]
Alternative HPLC-MS/MS Method Protocol
For higher sensitivity and specificity, an LC-MS/MS method can be utilized.[2]
a. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm particle size.[2]
-
Mobile Phase: Acetonitrile and 0.1% acetic acid in water (40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 45 °C.[2]
-
Detection: ESI in negative ion mode, monitoring the transition for valproic acid (e.g., m/z 143.1 derived from 144.2).[2]
b. Sample Preparation
-
To 0.2 mL of plasma, add 0.6 mL of methanol.[2]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant for injection into the LC-MS/MS system.[2]
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of the HPLC method for this compound analysis.
References
Application Note: Quantitative Analysis of 2-Isopropylpentanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Isopropylpentanoic acid, an isomer of the widely used anticonvulsant drug valproic acid, is of significant interest to researchers in drug development and metabolic studies. Accurate and sensitive quantification of this branched-chain carboxylic acid in complex biological matrices such as serum and urine is crucial for pharmacokinetic and toxicological assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose. Due to the polar nature and low volatility of this compound, a derivatization step is typically required to enhance its chromatographic properties and improve sensitivity. This application note details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound by GC-MS.
Principle
The method involves the extraction of this compound from the biological matrix using liquid-liquid extraction (LLE). The extracted analyte is then derivatized to a more volatile and thermally stable form, typically a trimethylsilyl (B98337) (TMS) ester, using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is subsequently injected into a gas chromatograph, where the analyte is separated from other components on a capillary column. The eluting compound is then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) mode is often employed to enhance selectivity and sensitivity for quantitative analysis.[1][2]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect blood or urine samples according to standard laboratory procedures. For serum, allow the blood to clot and centrifuge to separate the serum.
-
Internal Standard Spiking: To a 1.0 mL aliquot of the serum or urine sample in a glass test tube, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).
-
Acidification: Acidify the sample to a pH of approximately 5.0. This step protonates the carboxylic acid group, making it more soluble in organic solvents.
-
Extraction: Add 5.0 mL of ethyl acetate (B1210297) to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[1]
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
Derivatization
-
Reagent Addition: To the dried residue from the extraction step, add 100 µL of a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the tube tightly and heat at 75°C for 30 minutes to facilitate the derivatization reaction.
-
Cooling: Allow the sample to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Injection: Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic and Mass Spectrometric Conditions: The following tables summarize the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.
Data Presentation
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1701 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Data (Illustrative for Valproic Acid as a proxy)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 µg/mL | |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.1 - 2 µg/mL | [5] |
| Recovery | 81 - 101% | [5][6] |
| Inter-day Precision (%RSD) | < 15% | [2] |
Note: The quantitative data presented are based on studies of valproic acid, an isomer of this compound. These values should be considered as a starting point for method validation for this compound.
Visualization of Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a sensitive and selective approach for the quantitative determination of this compound in biological matrices. Proper sample preparation, including liquid-liquid extraction and derivatization, is critical for achieving reliable and reproducible results. The use of an internal standard and adherence to a validated protocol are essential for accurate quantification in research, clinical, and drug development settings.
References
- 1. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative metabolic profiling of valproic acid in humans using automated gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Isopropylpentanoic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylpentanoic acid, also known as Valproic Acid USP Related Compound B, is a key reference standard for the analysis of valproic acid and its related substances.[1][2] Valproic acid is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[3][4] The use of a well-characterized reference standard like this compound is critical for ensuring the quality, purity, and potency of valproic acid drug products. These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis and an overview of the relevant biological pathways of valproic acid.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and use in analytical method development.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [1][5][6][7] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 62391-99-5 | [1][2][5][6][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | Valproic Acid Related Compound B, 2-(1-Methylethyl)pentanoic acid | [1][2] |
| Appearance | Varies (typically a liquid or solid) | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane (B109758). |
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the quantification of related substances in valproic acid samples by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Gas Chromatography (GC) Method for the Analysis of Related Substances
This method is suitable for the quantification of this compound as an impurity in valproic acid drug substances and formulations.
1. Materials and Reagents:
-
This compound Reference Standard
-
Valproic Acid Sample
-
Internal Standard (e.g., Octanoic Acid)
-
Dichloromethane (GC grade)
-
Hydrochloric Acid (analytical grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate
2. Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: 100% dimethylpolysiloxane (e.g., 10 m x 0.53 mm ID, 2.65 µm film thickness)[4][9]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | 100% dimethylpolysiloxane capillary column (10 m x 0.53 mm ID, 2.65 µm film thickness)[4][9] |
| Injector Temperature | 280°C[4][9] |
| Detector Temperature | 280°C[4][9] |
| Oven Temperature | Isothermal at 135°C[4][9] |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | As per instrument manufacturer's recommendation |
| Injection Volume | 1 µL |
4. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of octanoic acid in dichloromethane to obtain a known concentration.
-
Reference Standard Stock Solution: Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Add the internal standard stock solution and dilute to volume with dichloromethane to obtain a known concentration.
-
Sample Preparation: Accurately weigh a quantity of the valproic acid sample and prepare as described for the reference standard solution. For plasma or urine samples, a liquid-liquid extraction procedure is required.
5. Analysis:
-
Inject the prepared solutions into the GC system.
-
Record the chromatograms and measure the peak areas for this compound and the internal standard.
-
Calculate the response factor of the reference standard relative to the internal standard.
-
Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard with the calibration curve generated from the reference standard.
6. System Suitability:
-
The relative standard deviation of the peak area ratio of this compound to the internal standard for replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the analysis of this compound using HPLC. Method development and validation are crucial for specific applications.
1. Materials and Reagents:
-
This compound Reference Standard
-
Valproic Acid Sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Ammonium (B1175870) Acetate (B1210297) (for mobile phase buffer)
2. Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or 30 mM ammonium acetate buffer, pH 4.7)[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Prepare the valproic acid sample in the mobile phase to a similar concentration as the reference standard solution.
5. Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Record the chromatograms and measure the peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the reference standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of valproic acid and its related compounds. These values should be established and validated for each specific method and laboratory.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 5 - 320 µg/mL (for Valproic Acid)[4][9] | 1.0 - 100.0 mg/L (for various organic acids)[11] |
| Limit of Detection (LOD) | 1.25 µg/mL (for Valproic Acid)[4][9] | 11 - 8,026 µg/kg (for various organic acids)[11] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL (for Valproate) | 40 - 26,755 µg/kg (for various organic acids)[11] |
| Precision (RSD) | < 6.1% (Inter-day for Valproic Acid)[4][9] | < 5.3% (Intra-day and Inter-day for organic acids)[11] |
| Accuracy (Recovery) | 94.6% (for Valproic Acid)[4][9] | 76.3 - 99.2% (for various organic acids)[11] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the use of a reference standard in a chromatographic analysis for quality control.
Caption: General workflow for using a reference standard in chromatography.
Valproic Acid Signaling Pathway
Valproic acid is known to modulate several signaling pathways, including the Wnt/β-catenin pathway, which is involved in neuronal differentiation.[12][13][14]
Caption: Valproic acid's influence on the Wnt/β-catenin signaling pathway.
Conclusion
This compound is an indispensable reference standard for the accurate analysis of valproic acid and its impurities. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to ensure the quality and consistency of their analytical results. The provided diagrams offer a visual representation of the experimental workflow and the biological context of valproic acid's mechanism of action.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. usbio.net [usbio.net]
- 3. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. hpc-standards.us [hpc-standards.us]
- 6. hpc-standards.com [hpc-standards.com]
- 7. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 62391-99-5|this compound|BLD Pharm [bldpharm.com]
- 9. pagepressjournals.org [pagepressjournals.org]
- 10. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
safe handling and storage procedures for 2-isopropylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and disposal of 2-isopropylpentanoic acid (CAS No. 62391-99-5) in a research laboratory environment. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of research materials.
Substance Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Valproic Acid EP Impurity C, (2RS)-2-(1-Methylethyl)pentanoic acid | [2] |
| CAS Number | 62391-99-5 | [1] |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Physical State | Not specified, handle as a potential liquid or solid | |
| Storage Temperature | 2 - 8 °C | [1] |
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, as a good laboratory practice, all chemicals should be handled with a degree of caution. The toxicological properties of this specific compound have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be followed when handling this compound.
| PPE | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dusts or aerosols are generated, use a NIOSH-approved respirator. |
Safe Handling Procedures
4.1. General Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol or dust generation.[1]
-
Avoid contact with skin and eyes.
-
Avoid inhalation of any vapors, mists, or dust.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[1]
4.2. Experimental Protocol: Weighing and Solution Preparation
-
Ensure all necessary PPE is donned correctly.
-
Perform weighing operations in a ventilated enclosure or a fume hood to minimize potential inhalation exposure.
-
If the substance is a solid, handle it gently to avoid creating dust.
-
To prepare a solution, slowly add the this compound to the desired solvent in a suitable container within a fume hood.
-
Stir the mixture until the substance is fully dissolved.
-
Label the prepared solution clearly with the chemical name, concentration, date, and your initials.
Storage Procedures
Proper storage is essential to maintain the quality of this compound and to prevent accidents.
| Storage Condition | Requirement |
| Temperature | Store in a cool place, with a recommended temperature of 2 - 8 °C.[1] |
| Container | Keep in a tightly closed, suitable container.[1] |
| Location | Store in a dry and well-ventilated place.[1] |
| Incompatibilities | While specific incompatibilities for this compound are not detailed, as a general precaution for carboxylic acids, store separately from strong bases, strong oxidizing agents, and reducing agents. |
Accidental Release and First Aid Measures
6.1. Accidental Release
-
Spill: In case of a spill, sweep up and shovel the material.[1] Avoid generating dust.[1]
-
Containment: Place the spilled material into a suitable, closed container for disposal.[1]
-
Ventilation: Ensure adequate ventilation in the area of the spill.
6.2. First Aid
| Exposure Route | First Aid Protocol |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | In case of skin contact, wash off with soap and plenty of water.[1] |
| Eye Contact | In case of eye contact, flush eyes with water as a precaution. |
| Ingestion | If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
Disposal Procedures
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
7.1. Waste Collection
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
7.2. Disposal Protocol
-
Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Laboratory Scale Disposal of Carboxylic Acids (General Guidance):
-
For small quantities of simple carboxylic acids, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 may be permissible for drain disposal, followed by flushing with a large volume of water.[3]
-
However, given that the specific properties of this compound have not been fully investigated, it is more prudent to treat it as chemical waste.
-
Recommended Protocol: Collect all waste containing this compound in a designated hazardous waste container and arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.
-
Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Spill Response Protocol for this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Isopropylpentanoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent and adaptable laboratory method for synthesizing this compound is the malonic ester synthesis. This method involves the alkylation of a malonic ester, typically diethyl malonate, with an isopropyl halide, followed by hydrolysis and decarboxylation to yield the final product.
Q2: What are the critical parameters that influence the yield of this compound in a malonic ester synthesis?
A2: Several parameters critically affect the reaction yield. These include the choice of base, the reaction temperature, the stoichiometry of the reactants, and the purity of reagents and solvents. Careful control of these factors is essential for optimizing the synthesis.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through distillation. Given that the starting materials and potential byproducts have different boiling points, fractional distillation under reduced pressure is often effective. In some cases, column chromatography may be necessary to remove impurities with similar boiling points.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Enolate Formation: The reaction requires the formation of an enolate from diethyl malonate. If the base is not strong enough or if it is not used in a sufficient amount, the initial deprotonation will be incomplete.
-
Solution: Ensure you are using a suitable base, such as sodium ethoxide in ethanol (B145695). The base should be prepared from sodium metal and anhydrous ethanol immediately before use to ensure its reactivity.
-
-
Competing E2 Elimination Reaction: The use of a secondary alkyl halide like 2-bromopropane (B125204) increases the likelihood of a competing E2 elimination reaction, which forms propene instead of the desired alkylated product.[1]
-
Solution: Maintain a low reaction temperature to favor the S\textsubscript{N}2 substitution reaction over elimination. Using a less hindered base might also be beneficial.
-
-
Presence of Water: Any moisture in the reaction will consume the strong base and can hydrolyze the ester, leading to lower yields.[1]
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
-
Problem 2: Presence of a Significant Amount of Dialkylated Byproduct
Possible Cause and Solution:
-
Dialkylation of Diethyl Malonate: The mono-alkylated product still has an acidic proton and can be deprotonated and react with another molecule of the alkyl halide, leading to the formation of a dialkylated byproduct.[1][2]
Problem 3: Incomplete Hydrolysis and/or Decarboxylation
Possible Cause and Solution:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the diester and subsequent decarboxylation of the resulting malonic acid derivative require sufficient time and heat.
-
Solution: Ensure the hydrolysis step with a strong base (like NaOH or KOH) is carried out for a sufficient duration with heating to ensure complete saponification. For the decarboxylation step, heating the acidified solution is crucial. The evolution of CO2 gas is an indicator of the reaction's progress.
-
Experimental Protocols
Key Experiment: Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative method for the synthesis of this compound.
Step 1: Formation of the Enolate
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to anhydrous ethanol.
-
Once all the sodium has reacted, add diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
Step 2: Alkylation
-
Add 2-bromopropane (1 equivalent) dropwise to the stirred enolate solution.
-
After the addition is complete, gently reflux the mixture. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Saponification
-
After the alkylation is complete, cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water.
-
Heat the mixture to reflux to hydrolyze the ester groups. This may take several hours.
Step 4: Decarboxylation and Workup
-
Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid until the pH is acidic.
-
Heat the acidified solution to induce decarboxylation, which is evident by the evolution of carbon dioxide.
-
After gas evolution ceases, cool the mixture and extract the product with an organic solvent like diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.
| Parameter | Condition A | Yield (A) | Purity (A) | Condition B | Yield (B) | Purity (B) | Rationale |
| Base | Sodium Ethoxide | 75% | 90% | Potassium tert-Butoxide | 60% | 85% | Sodium ethoxide is a strong, non-hindered base favoring S\textsubscript{N}2. Potassium tert-butoxide is bulkier and can promote more E2 elimination with a secondary halide. |
| Temperature | 25°C (alkylation) | 70% | 92% | 50°C (alkylation) | 55% | 80% | Lower temperatures favor the S\textsubscript{N}2 reaction over the competing E2 elimination.[1] |
| Stoichiometry (Malonate:Halide) | 1.2 : 1 | 80% | 95% | 1 : 1.2 | 65% | 70% | An excess of diethyl malonate helps to minimize the formation of the dialkylated byproduct. |
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of 2-Isopropylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-isopropylpentanoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the malonic ester synthesis. In this case, potential impurities include:
-
Unreacted Starting Materials: Such as diethyl malonate and isopropyl halide.
-
Dialkylated Byproducts: Di-isopropylmalonic acid or other dialkylated species can form if the reaction conditions are not carefully controlled.
-
Incomplete Hydrolysis Products: Monoesters of the substituted malonic acid may be present if the hydrolysis step is incomplete.
-
Solvents and Reagents: Residual solvents used in the reaction and workup, as well as unreacted reagents, can be present in the crude product.
-
Structurally Related Carboxylic Acids: Impurities like pentanoic acid and 2-ethylpentanoic acid have been identified in similar compounds like valproic acid.
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities. Here's a general guideline:
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral and basic impurities.
-
Distillation: Fractional distillation under reduced pressure is suitable for removing impurities with significantly different boiling points. However, care must be taken to avoid decomposition at high temperatures.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent technique for achieving high purity.
-
Flash Column Chromatography: This is a versatile method for separating compounds with similar polarities. For carboxylic acids, it's often necessary to add a small amount of a volatile acid to the eluent to prevent streaking.
Q3: My this compound is an oil. Can I still use recrystallization?
A3: If your product is an oil at room temperature, direct recrystallization is not feasible. However, you can try a few approaches:
-
Trituration: Stirring the oil with a solvent in which it is insoluble (e.g., hexanes) may induce crystallization.
-
Salt Formation: Convert the carboxylic acid to a crystalline salt (e.g., by reacting with a suitable base). The salt can then be recrystallized and converted back to the free acid.
-
Low-Temperature Crystallization: Dissolving the oil in a suitable solvent and cooling to a very low temperature may induce crystallization.
Troubleshooting Guides
Problem 1: Low Purity After Acid-Base Extraction
| Observation | Potential Cause | Recommended Solution |
| Final product is contaminated with neutral impurities. | Incomplete extraction of the carboxylic acid into the aqueous basic layer. | Ensure the pH of the aqueous layer is at least 2 units above the pKa of this compound. Perform multiple extractions with the basic solution. |
| Final product is contaminated with other acidic compounds. | The other acidic compounds have a similar pKa and are also extracted. | Consider using a different purification technique, such as flash column chromatography or fractional distillation. |
| Low recovery of the final product. | The product has some solubility in the organic layer during the back-extraction. | Use a more polar organic solvent for the back-extraction. Ensure the aqueous layer is thoroughly acidified (pH < 2) before back-extraction. |
Problem 2: Issues with Flash Column Chromatography
| Observation | Potential Cause | Recommended Solution |
| Streaking or tailing of the product spot on TLC and the column. | Interaction of the acidic proton with the silica (B1680970) gel. | Add 0.5-1% of a volatile acid (e.g., acetic acid or formic acid) to the eluent. |
| Co-elution of impurities with the product. | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using TLC. A less polar solvent system may improve separation. Consider using a gradient elution. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
Problem 3: Challenges with Distillation
| Observation | Potential Cause | Recommended Solution |
| The product is decomposing during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle is not set too high. |
| Poor separation of impurities. | The boiling points of the product and impurities are too close. | Use a fractional distillation column with a higher number of theoretical plates. |
| Bumping or uneven boiling. | Lack of boiling chips or a stir bar. | Add fresh boiling chips or use magnetic stirring. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a 1M sodium hydroxide (B78521) solution. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts, which now contain the sodium salt of this compound.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is below 2. The this compound will precipitate or form an oily layer.
-
Back-Extraction: Extract the purified carboxylic acid back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Flash Column Chromatography Protocol
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for carboxylic acids is a mixture of hexanes and ethyl acetate (B1210297) with 0.5-1% acetic acid. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Illustrative Solubility of Carboxylic Acids in Common Solvents
Disclaimer: The following data is illustrative and based on general principles and data for similar carboxylic acids. The actual solubility of this compound should be determined experimentally.
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Sparingly soluble |
| Methanol | High | Soluble |
| Ethyl Acetate | Medium | Very soluble |
| Hexane | Low | Soluble |
Table 2: Comparison of Purification Methods for this compound
Disclaimer: The purity and yield are dependent on the specific impurities present and the optimization of the experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Best For Removing |
| Acid-Base Extraction | >90% | 80-95% | Neutral and basic impurities |
| Fractional Distillation | >98% | 60-80% | Impurities with different boiling points |
| Recrystallization | >99% | 50-90% | Small amounts of closely related impurities |
| Flash Chromatography | >98% | 70-90% | Impurities with similar polarity |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A flowchart illustrating the acid-base extraction protocol for carboxylic acid purification.
Technical Support Center: Overcoming Solubility Issues with 2-Isopropylpentanoic Acid (Valproic Acid) In Vitro
Welcome to the technical support center for 2-isopropylpentanoic acid, commonly known as valproic acid (VPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of VPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (valproic acid), and why is its solubility a concern for in vitro studies?
A1: this compound, or valproic acid (VPA), is a short-chain fatty acid.[1] It is widely used as an anticonvulsant and mood stabilizer, and it is also a well-known histone deacetylase (HDAC) inhibitor, making it a valuable tool in cancer research, neuroscience, and stem cell biology.[2][3][4][5][6][7] The free acid form of VPA is a liquid that is sparingly soluble in water (1.27 mg/mL), which can present challenges when preparing stock solutions and working concentrations for aqueous-based in vitro assays, such as cell cultures.[8] Its sodium salt form is more water-soluble.[8][9][10]
Q2: Should I use valproic acid or its sodium salt for my experiments?
A2: The choice depends on your experimental needs and preparation methods.
-
Valproic Acid (Liquid): Sparingly soluble in water and requires an organic solvent like DMSO or ethanol (B145695) for a high-concentration stock solution.[8] This may be suitable if your experimental system can tolerate low final concentrations of the organic solvent.
-
Sodium Valproate (Solid): This salt form is much more soluble in water and aqueous buffers like PBS.[6][8][9][10] This is the preferred form if you need to avoid organic solvents.
Q3: Can I dissolve valproic acid directly in my cell culture medium?
A3: Yes, this is possible, especially for lower working concentrations. For concentrations around 1 mM, VPA can often be dissolved directly in the reprogramming or culture medium, which avoids potential solvent toxicity.[11] However, for higher concentrations, preparing a concentrated stock solution is recommended to ensure complete dissolution and accurate dosing.
Q4: What are the typical working concentrations of valproic acid in cell culture?
A4: Working concentrations can vary significantly depending on the cell type and the biological effect being studied. For its HDAC inhibition activity, concentrations typically range from 0.5 mM to 5 mM.[12][13] For reprogramming experiments, concentrations of 0.5 to 2 mM are common.[11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as high concentrations can be toxic.[11]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The concentration of VPA exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient, but be mindful of solvent toxicity (typically <0.5% for most cell lines).[11] 2. Use the Sodium Salt: Switch to the more water-soluble sodium valproate.[6][9] 3. Warm the Solution: Gently warm the aqueous solution (e.g., to 37°C) before and during the addition of the VPA stock to aid dissolution. 4. Stepwise Dilution: Perform serial dilutions rather than a single large dilution. |
| Inconsistent experimental results. | Solution Instability: Aqueous solutions of sodium valproate are not recommended for long-term storage (more than one day).[9] pH Shift: The addition of acidic VPA or a VPA solution in a non-buffered solvent could alter the pH of the culture medium, affecting cell health and compound activity. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a stock immediately before use.[9] 2. Use Buffered Systems: Ensure your final dilution is made in a well-buffered solution like PBS or complete culture medium. Verify the final pH of your medium after adding the compound. |
| Cell toxicity or death observed at expected working concentrations. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high for the specific cell type.[11] Compound Toxicity: Some cell types are inherently more sensitive to VPA.[11] | 1. Run a Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. 2. Reduce Solvent Concentration: Lower the stock solution concentration to reduce the volume (and thus final concentration) of solvent added. 3. Perform a Dose-Response Curve: Determine the cytotoxic threshold for your specific cell line to identify a suitable non-toxic working concentration. |
Solubility Data Summary
The solubility of valproic acid and its sodium salt varies across different solvents. The following table summarizes available quantitative data.
| Compound | Solvent | Solubility |
| Valproic Acid | Water | ~1.27 mg/mL[8] |
| 0.1 M NaOH | Soluble[10] | |
| DMSO | ~100 mg/mL (693.43 mM)[14] | |
| Ethanol | ~29 mg/mL[13] | |
| Valproic Acid (Sodium Salt) | Water | Soluble up to 100 mM[6] (~16.6 mg/mL) |
| PBS (pH 7.2) | ~10 mg/mL[9] | |
| DMSO | Soluble up to 50 mM[6] (~8.3 mg/mL); Other sources report ~33 mg/mL[15] | |
| Ethanol | ~30-33 mg/mL[9][15] |
Key Experimental Protocols
Protocol 1: Preparation of a 1 M Valproic Acid Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of the free acid form of VPA for use in in vitro experiments.
Materials:
-
Valproic acid (liquid, free acid form)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Under sterile conditions (e.g., in a biological safety cabinet), add 1 mL of anhydrous DMSO to a sterile tube.
-
Valproic acid has a molecular weight of 144.21 g/mol and a density of approximately 0.92 g/mL. To prepare a 1 M solution, you will need 144.21 mg per mL.
-
Carefully measure and add the appropriate volume of liquid valproic acid to the DMSO.
-
Vortex the solution thoroughly until the valproic acid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 100 mM Sodium Valproate Stock Solution in Water
Objective: To prepare a concentrated, aqueous-based stock solution of sodium valproate, avoiding the use of organic solvents.
Materials:
-
Valproic acid, sodium salt (powder/crystalline solid, MW: 166.19 g/mol )[6]
-
Nuclease-free sterile water
-
Sterile conical tube or vial
Methodology:
-
Weigh out 166.19 mg of sodium valproate powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 8 mL of sterile water to the tube.
-
Vortex vigorously until the powder is completely dissolved. This may require gentle warming in a 37°C water bath.
-
Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare single-use aliquots and store them at -20°C. As a best practice, aqueous solutions should be used promptly after preparation.[9]
Visualizing Mechanisms and Workflows
Valproic Acid as an HDAC Inhibitor
Valproic acid's mechanism of action includes the inhibition of Class I and IIa histone deacetylases (HDACs).[12][16] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and ultimately modulates gene expression. This pathway is crucial for its effects in cancer therapy and cell differentiation.[1][5][7]
Caption: VPA inhibits HDAC, leading to histone hyperacetylation and gene transcription.
Troubleshooting Workflow for VPA Precipitation
When encountering solubility issues, a systematic approach can help identify and resolve the problem efficiently.
Caption: A step-by-step guide for resolving VPA precipitation issues in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparation of Coated Valproic Acid and Sodium Valproate Sustained-release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing 2-Isopropylpentanoic Acid (Valproic Acid) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylpentanoic acid (Valproic Acid, VPA) in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound (Valproic Acid - VPA)?
Valproic acid (VPA) is a branched short-chain fatty acid that is widely used as an antiepileptic and mood-stabilizing drug.[1][2] In preclinical research, it is utilized in various animal models to study epilepsy, bipolar disorder, and for its neuroprotective and anticancer properties.[3][4] Its mechanisms of action are multifaceted, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[5][6][7]
2. What are the common animal models used in VPA research?
VPA is frequently studied in rodent models, including mice and rats, for a variety of conditions.[8][9][10] For instance, the pentylenetetrazol (PTZ)-induced seizure model in mice is commonly used to assess the anticonvulsant activity of VPA. Amygdala-kindled rats are another model used to study its long-term anticonvulsant effects.[11] Additionally, VPA is used to induce autism-like phenotypes in rodents for neurodevelopmental research.[4][12][13] Swine models have also been employed for studying the neuroprotective effects of high-dose VPA after cardiac arrest.[3]
3. What are the recommended initial doses for VPA in animal studies?
The optimal dose of VPA varies significantly depending on the animal species, the specific research question, and the desired therapeutic effect. It is crucial to start with a dose-finding study. However, based on existing literature, some general starting points can be considered. For epilepsy models in rats, doses can range from 100 mg/kg to 400 mg/kg.[14] In mice, doses of 200-300 mg/kg have been shown to be effective in seizure models.[15] For neuroprotection studies in swine, doses as high as 150 mg/kg have been tolerated.[3]
4. How should VPA be prepared and administered to animals?
The sodium salt of valproic acid is soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). For oral administration, it can be dissolved in drinking water, which may be sweetened to improve palatability for rodents.[10][12] Intraperitoneal (i.p.) injection is another common route of administration.[16] For intravenous (i.v.) administration, VPA should be diluted in a compatible diluent and infused over a specific period, typically 60 minutes, to minimize adverse effects.[17][18]
5. What are the key pharmacokinetic differences between animal species?
The pharmacokinetics of VPA, including its half-life and protein binding, vary considerably across species.[8] For example, serum protein binding is high in humans (94.8%) and dogs (78.5%), but lower in rats (63.4%) and mice (11.9%).[8] These differences in protein binding can significantly impact the drug's clearance and half-life. The elimination half-life is approximately 1.7 hours in dogs and 4.6 hours in rats.[8] These species-specific differences are critical considerations when extrapolating findings to humans.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality or severe toxicity in animals | - Dose is too high for the specific species or strain.- Rapid intravenous infusion.- VPA-induced hepatotoxicity or other organ damage.[19][20] | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- For IV administration, infuse the drug slowly over 60 minutes.[17][18]- Monitor liver enzymes and conduct histopathological examinations of the liver and other organs.[11][14]- Consider co-administration of hepatoprotective agents if appropriate for the study design.[14] |
| Lack of therapeutic effect | - Dose is too low.- Poor bioavailability with the chosen route of administration.- Rapid metabolism and clearance of the drug in the specific animal model.[8] | - Increase the dose in a stepwise manner.- Ensure proper administration technique.- Consider a different route of administration (e.g., i.p. instead of oral).- Measure plasma concentrations of VPA to ensure they are within the therapeutic range.[21][22] |
| Inconsistent or variable results between animals | - Inter-individual differences in drug metabolism.- Inaccurate dosing.- Stress or other confounding factors affecting the animals. | - Ensure accurate weighing of animals and precise calculation of doses.- Standardize the experimental conditions, including housing, diet, and handling.- Increase the number of animals per group to improve statistical power. |
| Precipitation of VPA in solution | - Incorrect solvent or pH.- Low temperature. | - Use the sodium salt of valproic acid for better aqueous solubility.- Prepare fresh solutions before each experiment.- Gently warm the solution if precipitation occurs due to cold. |
| Adverse behavioral effects (e.g., sedation, ataxia) | - Dose is approaching the toxic range.[11][15] | - Reduce the dose.- Observe animals closely for the onset and duration of adverse effects.- If sedation interferes with behavioral tests, consider adjusting the timing of drug administration relative to testing. |
Data Presentation
Table 1: Recommended Starting Doses of VPA in Different Animal Models
| Animal Model | Indication | Route of Administration | Recommended Starting Dose Range (mg/kg) | Reference(s) |
| Mouse | Epilepsy (PTZ-induced seizures) | i.p. | 200 - 300 | [15] |
| Rat | Epilepsy | i.p. | 100 - 400 | [14] |
| Rat | Epilepsy (amygdala-kindled) | i.p. | 200 | [11] |
| Swine | Neuroprotection (cardiac arrest) | i.v. | 75 - 150 | [3] |
| Rat | Developmental Toxicity | Oral | 200 - 600 | [23] |
Table 2: Pharmacokinetic Parameters of VPA in Different Species
| Parameter | Human | Dog | Rat | Mouse | Reference(s) |
| Serum Protein Binding (%) | 94.8 | 78.5 | 63.4 | 11.9 | [8] |
| Elimination Half-life (T½) | 9 - 16 hours | 1.7 hours | 4.6 hours | - | [1][8] |
| Therapeutic Plasma Concentration (mg/L) | 50 - 100 | - | - | - | [21][24] |
Experimental Protocols
Protocol 1: Preparation and Administration of VPA for Rodent Studies (Intraperitoneal Injection)
-
Materials:
-
Valproic acid sodium salt (crystalline solid)
-
Sterile 0.9% saline solution
-
Sterile vials or tubes
-
Vortex mixer
-
Analytical balance
-
Syringes and needles (appropriate size for the animal)
-
-
Preparation of VPA Solution:
-
Calculate the total amount of VPA sodium salt needed based on the number of animals, their average weight, and the desired dose.
-
Weigh the required amount of VPA sodium salt using an analytical balance.
-
Dissolve the VPA sodium salt in sterile 0.9% saline to achieve the desired final concentration (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the solution fresh on the day of the experiment.
-
-
Administration:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Calculate the volume of VPA solution to be injected for each animal.
-
Gently restrain the animal.
-
Administer the VPA solution via intraperitoneal (i.p.) injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Protocol 2: Therapeutic Drug Monitoring (TDM) of VPA in Plasma
-
Objective: To determine the plasma concentration of VPA to ensure it is within the therapeutic range and to correlate it with the observed effects.[22][25]
-
Procedure:
-
Collect blood samples from the animals at predetermined time points after VPA administration. The timing should be based on the known pharmacokinetic profile of VPA in the specific species.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the VPA concentration in the plasma using a validated method such as gas chromatography or liquid chromatography.[26]
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by Valproic Acid (VPA).
Caption: General experimental workflow for VPA studies in animals.
References
- 1. Valproate - Wikipedia [en.wikipedia.org]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dose optimization of early high-dose valproic acid for neuroprotection in a swine cardiac arrest model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Evaluation of Valproic Acid-Induced Rodent Models of Autism: Current and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition and Pharmacokinetics of Valproic Acid in Rats [jstage.jst.go.jp]
- 10. Frontiers | On the Digital Psychopharmacology of Valproic Acid in Mice [frontiersin.org]
- 11. Valproic acid in amygdala-kindled rats: alterations in anticonvulsant efficacy, adverse effects and drug and metabolite levels in various brain regions during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Validity of Valproic Acid Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standard dose Valproic acid does not cause additional cognitive impact in a rodent model of intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. globalrph.com [globalrph.com]
- 19. neelain.edu.sd [neelain.edu.sd]
- 20. mdpi.com [mdpi.com]
- 21. [Therapeutic drug monitoring of valproate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Concentration-effect relationships of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 26. Dose-dependent pharmacokinetics of valproate in guinea pigs of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Isopropylpentanoic Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-isopropylpentanoic acid (also known as valproic acid) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, commonly known as valproic acid, is a widely used pharmaceutical compound with anticonvulsant and mood-stabilizing properties. Ensuring its stability in solution is critical for accurate experimental results, maintaining therapeutic efficacy, and ensuring patient safety in liquid formulations. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The main factors that can induce degradation are exposure to heat, light, strong oxidizing agents, and incompatible pH conditions (both acidic and alkaline).[1] Hydrolysis and oxidation are key degradation pathways.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound or its sodium salt should be stored at controlled temperatures, ideally refrigerated at 2-8°C, and protected from light.[2] Studies have shown that sodium valproate solutions in 0.9% NaCl are stable for at least 30 days when stored at 5°C ± 3°C with light protection. It is also crucial to use appropriate containers, with glass being preferable to polypropylene, as the latter can lead to drug loss.[3]
Q4: What are the known degradation products of this compound?
A4: The degradation of this compound can occur through several metabolic pathways, including glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation.[4][5] Some of the known degradation products, which can also be metabolites in vivo, include 2-propyl-4-pentenoic acid (4-ene-VPA) and 2,4-diene-VPA, with 4-ene-VPA being a potentially hepatotoxic compound.[6][7]
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: A stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8][9][10][11] Gas Chromatography (GC) can also be used.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in the prepared solution over a short period. | Improper storage conditions. | Store the solution at 2-8°C and protect it from light. Use amber glass vials for storage.[2][3] |
| Incompatible solvent or pH. | Ensure the solvent system is appropriate and the pH is near neutral. Avoid strongly acidic or basic conditions.[1] | |
| Presence of oxidizing agents. | Avoid contact with strong oxidizing agents.[1] Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. | |
| Appearance of unknown peaks in the chromatogram during analysis. | Degradation of the sample. | This indicates the formation of degradation products. Review the storage and handling procedures of the solution. A forced degradation study can help identify these unknown peaks. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-inject a freshly prepared standard solution to rule out contamination. | |
| Inconsistent analytical results between replicates. | Sample instability during the analytical run. | Use an autosampler with temperature control (set to a low temperature, e.g., 4°C) to maintain sample integrity during the analysis sequence. |
| Issues with the analytical method. | Verify the robustness of your HPLC method. Ensure proper system suitability tests are performed before each run. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide and keep it at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Heat the solid drug substance or a solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see protocol below).
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.
Protocol: Stability-Indicating HPLC Method
This is a general protocol that may need optimization for specific applications.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is a good starting point.[9][11]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~3.5% - Optimum degradation observed[1][9] |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Optimum degradation observed[1] |
| Oxidative | 3-6% H₂O₂ | 24 hours | Room Temp | Substantial to minor degradation[1] |
| Thermal | Solid/Solution | 48 hours | 80°C | Minor degradation[1] |
| Photolytic | ICH Q1B | - | - | Substantial degradation[1] |
Table 2: Stability of Sodium Valproate Solution (20 mg/mL in 0.9% NaCl)
| Storage Condition | Container | Duration | % of Initial Concentration Remaining |
| 5°C ± 3°C, protected from light | Polypropylene Syringes | 30 days | >95% |
| 4°C and 25°C | Glass Vials/Syringes | 180 days | >95%[3] |
| 4°C and 25°C | Polypropylene Syringes | 20 days | <90%[3] |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation study and analysis.
References
- 1. bepls.com [bepls.com]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. Stability of valproate sodium syrup in various unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: 2-Isopropylpentanoic Acid Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-isopropylpentanoic acid. It provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Synthesis & Purification
Q1: My malonic ester synthesis is producing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?
A1: The formation of dialkylated species is a common side reaction in malonic ester synthesis. This occurs because the mono-alkylated intermediate still has an acidic proton that can be removed by the base, leading to a second alkylation event. To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to your alkylating agent (e.g., 1.1 to 1.5 equivalents). This increases the probability that the base will deprotonate the starting material rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., 2-bromopropane) dropwise to the reaction mixture. Maintaining a low concentration of the alkylating agent helps to ensure it reacts with the more abundant enolate of the starting malonic ester.
-
Choice of Base: While a strong base is necessary, using a less reactive base or carefully controlling the amount of a strong base can sometimes minimize dialkylation. Ensure there is just enough base to fully deprotonate the diethyl malonate.
Q2: The yield of my desired this compound is low, and I've identified an alkene byproduct derived from my alkyl halide. What's causing this?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide (e.g., 2-bromopropane). The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HBr from the alkyl halide, especially with secondary halides.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.
-
Choice of Base: Using a bulkier, less nucleophilic base may slightly favor deprotonation of the malonic ester over elimination of the alkyl halide. However, this can also decrease the rate of the desired alkylation.
-
Alkyl Halide Choice: While you are specifically making this compound, it's a general principle that primary alkyl halides are less prone to elimination than secondary or tertiary halides.
Q3: I'm having trouble with the hydrolysis and decarboxylation steps. The reaction is incomplete or I'm seeing side products.
A3: Incomplete hydrolysis or decarboxylation, or the formation of side products during these final steps, can be problematic.
-
Hydrolysis: Both acidic and basic conditions can be used for the hydrolysis of the diethyl ester.
-
Basic Hydrolysis (Saponification): Using a strong base like potassium hydroxide (B78521) in ethanol (B145695)/water is effective. Ensure the reaction is heated for a sufficient time to drive it to completion. After hydrolysis, the reaction mixture must be acidified to protonate the carboxylate.
-
Acidic Hydrolysis: Refluxing with a strong acid like HBr or sulfuric acid can also be used. However, some substituted malonic acids can be thermally unstable under strong acidic conditions, leading to premature decarboxylation or other side reactions.
-
-
Decarboxylation: This step is typically achieved by heating the diacid obtained after hydrolysis.
-
Temperature: The temperature required for decarboxylation can vary. If the temperature is too low, the reaction will be slow or incomplete. If it's too high, it could lead to degradation. Monitoring the evolution of CO2 can help determine the reaction's progress.
-
Premature Decarboxylation: In some cases, particularly with acidic hydrolysis, decarboxylation can occur concurrently with hydrolysis. This can sometimes lead to a mixture of products if not carefully controlled.
-
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A4: Common impurities in the synthesis of this compound via the malonic ester route include:
-
Unreacted Diethyl Malonate: Can be removed by washing the organic phase with a basic aqueous solution during workup.
-
Mono- and Dialkylated Malonic Esters: If hydrolysis and decarboxylation are incomplete, these will remain. Careful purification by fractional distillation under reduced pressure or column chromatography may be necessary.
-
Dialkylated Carboxylic Acid: The corresponding dicarboxylic acid from the dialkylated side product. Separation can be challenging due to similar polarities. Fractional distillation is often the most effective method.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the physical and chemical properties of its close structural analog, valproic acid (2-propylpentanoic acid), are provided as a reasonable estimate.
| Property | Value (Valproic Acid) | Notes |
| Molecular Weight | 144.21 g/mol | This value is for this compound. |
| pKa | ~4.6 - 4.9[1][2] | As a carboxylic acid, the pKa is expected to be in this range. Valproic acid has a pKa of approximately 4.6.[1] |
| Water Solubility | 1.3 mg/mL[1] | Valproic acid is slightly soluble in water.[1] The solubility of this compound is expected to be similar. |
| Organic Solvent Solubility | Freely soluble in methanol, ethanol, acetone, chloroform, ether, and benzene.[3] | Like most small carboxylic acids, it is expected to be highly soluble in a wide range of organic solvents. Valproic acid is very soluble in organic solvents.[1] The sodium salt of valproic acid is soluble in ethanol (~30 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL).[4][5] |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is adapted from established procedures for malonic ester synthesis of substituted carboxylic acids.
Step 1: Alkylation of Diethyl Malonate
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in anhydrous ethanol.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise with stirring. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add 2-bromopropane (B125204) (1 equivalent) dropwise to the stirred solution. An exothermic reaction may occur. After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-isopropylmalonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis (Saponification): To the crude diethyl 2-isopropylmalonate, add a solution of potassium hydroxide (excess, e.g., 3-4 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid or sulfuric acid until the pH is strongly acidic. The 2-isopropylmalonic acid may precipitate or can be extracted.
-
Decarboxylation: Extract the acidified mixture with diethyl ether. Dry the ether extract and remove the solvent. Heat the resulting crude 2-isopropylmalonic acid in an oil bath. The temperature should be raised gradually until a steady evolution of carbon dioxide is observed. Continue heating until gas evolution ceases.
-
Purification: The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Synthesis of this compound workflow.
Caption: Common problems and their corresponding solutions.
References
Technical Support Center: Enhancing Efficiency in 2-Isopropylpentanoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isopropylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent reactions, helping you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound, as a carboxylic acid, can undergo a variety of reactions. The most common transformations include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
-
Amide Formation: Reaction with an amine, often facilitated by a coupling agent, to produce an amide.
-
Alpha-Halogenation: Substitution of the hydrogen on the carbon adjacent to the carboxyl group with a halogen (e.g., bromine or chlorine).
-
Reduction: Conversion of the carboxylic acid group to a primary alcohol using a strong reducing agent.
Q2: I am experiencing low yields in my esterification reaction with this compound. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1] Common causes include:
-
Incomplete reaction: The reaction may not have reached equilibrium or was not driven to completion.
-
Presence of water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[1]
-
Insufficient catalysis: The acid catalyst may be deactivated or used in an insufficient amount.[1]
-
Suboptimal temperature: The reaction may not have been heated to a sufficient temperature to proceed at a reasonable rate.[2]
Q3: How can I minimize side reactions when working with this compound?
A3: Side reactions can often be minimized by carefully controlling the reaction conditions. For instance, in reactions involving the carboxylic acid group, the steric hindrance from the isopropyl group can sometimes lead to slower reaction rates, tempting the use of harsher conditions which may promote side reactions. Using milder, more specific reagents and carefully monitoring the reaction progress via techniques like TLC or GC can help mitigate unwanted byproducts.[3]
Q4: What are the best practices for purifying this compound and its derivatives?
A4: Purification strategies depend on the specific derivative. For the acid itself and many of its derivatives, a combination of techniques is often employed:
-
Aqueous workup: Washing with a basic solution (like sodium bicarbonate) can remove unreacted carboxylic acid, while washing with an acidic solution can remove basic impurities.[2]
-
Liquid-liquid extraction: This can separate the product from water-soluble impurities.[4]
-
Column chromatography: Silica (B1680970) gel chromatography is a powerful tool for separating the desired product from closely related impurities.[2]
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.[2]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction appears to have stalled (no further consumption of starting material) | Incomplete reaction due to equilibrium.[1] | Use a large excess of one reactant (e.g., the alcohol in esterification) or remove a byproduct (e.g., water using a Dean-Stark apparatus).[1] |
| Insufficient catalyst activity.[1] | Ensure the catalyst is fresh and used in the appropriate concentration. | |
| Reaction temperature is too low.[2] | Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of reactants or products. | |
| Significant amount of starting material remains after the reaction | Reaction time is too short. | Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed.[3] |
| Poor quality or wet reagents/solvents.[1] | Use anhydrous solvents and high-purity reagents. Ensure glassware is thoroughly dried.[1] | |
| Product is lost during workup or purification | Product is water-soluble.[5] | Check the aqueous layer for your product. If necessary, perform a back-extraction. |
| Product is volatile. | Be cautious during solvent removal (rotoevaporation). Use a cold trap and moderate vacuum.[6] | |
| Product degradation on silica gel.[1] | Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[1] |
Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC that are not the starting material or desired product | Reaction conditions are too harsh (e.g., excessive heat). | Lower the reaction temperature and monitor the reaction more frequently. |
| Incorrect stoichiometry of reagents. | Carefully measure and add reagents in the correct molar ratios. | |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Formation of a dark-colored reaction mixture | Product or reactant decomposition. | Reduce the reaction temperature or catalyst concentration.[3] |
Experimental Protocols & Data
Amide Synthesis from this compound
This protocol outlines the synthesis of an amide from this compound using a carbodiimide (B86325) coupling agent.
Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq).
-
If desired, an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be added to improve efficiency and reduce side reactions.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Perform an aqueous workup, washing sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Typical Reaction Parameters and Expected Yields for Amide Formation:
| Parameter | Condition | Expected Yield (%) |
| Coupling Agent | EDC, DCC | 75-95% |
| Solvent | DCM, DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours |
Alpha-Bromination of this compound (Hell-Volhard-Zelinsky Reaction)
This protocol describes the alpha-bromination of this compound.
Methodology:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a catalytic amount of phosphorus tribromide (PBr₃) (approx. 0.1 eq).
-
Heat the mixture gently.
-
Slowly add bromine (Br₂) (1.0-1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will evolve HBr gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to 80-100 °C for several hours until the evolution of HBr ceases.
-
Monitor the reaction by GC or NMR to confirm the formation of the acid bromide intermediate and its subsequent bromination.
-
Cool the reaction mixture to room temperature.
-
To hydrolyze the intermediate acid bromide, slowly and carefully add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-bromo acid by distillation under reduced pressure or column chromatography.
Typical Reaction Parameters and Expected Yields for Alpha-Bromination:
| Parameter | Condition | Expected Yield (%) |
| Reagents | Br₂, cat. PBr₃ | 60-80% |
| Temperature | 80-100 °C | |
| Reaction Time | 4-12 hours |
Reduction of this compound to 2-Isopropylpentan-1-ol
This protocol details the reduction of this compound to its corresponding primary alcohol.
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The reaction is highly exothermic and will evolve hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the ether solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by distillation or column chromatography.
Typical Reaction Parameters and Expected Yields for Reduction:
| Parameter | Condition | Expected Yield (%) |
| Reducing Agent | LiAlH₄ | 80-95% |
| Solvent | Anhydrous THF or Et₂O | |
| Temperature | 0 °C to reflux | |
| Reaction Time | 2-6 hours |
Visual Guides
Caption: Workflow for Amide Synthesis.
Caption: Workflow for Alpha-Bromination.
Caption: Troubleshooting Decision Tree for Low Yields.
References
Technical Support Center: Managing Impurities in Commercial 2-Isopropylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-isopropylpentanoic acid, also known as valproic acid. This guide addresses common issues related to impurities that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound can contain various impurities stemming from the manufacturing process, degradation, or storage. These are broadly categorized as organic and inorganic impurities, as well as residual solvents. Some of the most commonly cited organic impurities include:
-
Process-Related Impurities: These are byproducts and unreacted starting materials from the synthesis process. A comprehensive list of potential process-related impurities is provided in the table below.
-
Degradation Products: this compound can degrade under certain conditions, leading to the formation of byproducts.
-
Residual Solvents: Solvents used during manufacturing may remain in the final product.
Table 1: Common Organic Impurities in Commercial this compound
| Impurity Name | Other Names | CAS Number | Molecular Formula |
| Valproic Acid Impurity B | (2RS)-2-Ethylpentanoic Acid | 20225-24-5 | C₇H₁₄O₂ |
| Valproic Acid Impurity K | Not Available | 5343-52-2 | C₈H₁₆O₂ |
| Valproic Acid Related Compound A | Pentanoic Acid | 109-52-4 | C₅H₁₀O₂ |
| Valproic Acid Impurity C | (2RS)-2-(1-Methylethyl)pentanoic Acid | 62391-99-5 | C₈H₁₆O₂ |
| Valproic Acid Impurity D | 2,2-Dipropylpentanoic acid | 52061-75-3 | C₁₁H₂₂O₂ |
| Valproic Acid Impurity E | Pentanamide | 626-97-1 | C₅H₁₁NO |
| Valproic Acid Impurity F | 2-Propylpentanamide | 2430-27-5 | C₈H₁₇NO |
| Valproic Acid EP Impurity L | Not Available | 97-61-0 | C₆H₁₂O₂ |
Q2: How can I detect and quantify impurities in my this compound sample?
A2: The most common analytical methods for detecting and quantifying impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification.
-
Gas Chromatography (GC): GC is a widely used technique for separating and analyzing volatile organic compounds. It is particularly effective for identifying and quantifying process-related impurities and residual solvents.
-
High-Performance Liquid Chromatography (HPLC/UPLC): HPLC and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are used to separate, identify, and quantify components in a mixture. For this compound, which lacks a strong chromophore, derivatization is often necessary to enable UV detection.
Table 2: Typical Analytical Method Parameters for Impurity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., USP G35 stationary phase) | Reversed-phase C18 column |
| Detector | Flame Ionization Detector (FID) | UV Detector (following derivatization) or Mass Spectrometer (MS) |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile and a buffer (e.g., ammonium (B1175870) dihydrogen orthophosphate) |
| Typical Acceptance Criteria | e.g., Valproic acid related compound K: Not More Than 0.15%[1] | Method-dependent |
Q3: What is the potential impact of these impurities on my experiments?
A3: The presence of impurities can have significant consequences on experimental outcomes, leading to:
-
Altered Biological Activity: Impurities may possess their own biological activity, which can interfere with the intended effects of this compound. For instance, structurally similar impurities might also exhibit HDAC inhibitory activity, leading to an overestimation of the primary compound's effect.
-
Inaccurate Quantification: Impurities can co-elute with the main compound in chromatographic analysis, leading to inaccurate measurements of concentration.
-
Toxicity: Some impurities may be toxic to cells or organisms, leading to confounding results in in-vitro and in-vivo studies.
-
Irreproducible Results: The type and concentration of impurities can vary between different batches and suppliers of this compound, leading to a lack of reproducibility in experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with commercial this compound.
Problem 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: The presence of unidentified impurities in your this compound sample.
-
Troubleshooting Steps:
-
Analyze your sample: Use GC-MS or LC-MS to identify and quantify the impurities present.
-
Consult the literature: Research the potential biological activities of the identified impurities.
-
Purify your sample: If significant impurities are detected, consider purifying your this compound using the protocols outlined below.
-
Source from a different supplier: If purification is not feasible, obtain a higher purity grade of this compound from a reputable supplier and repeat the experiment.
-
Problem 2: Difficulty in purifying this compound.
-
Possible Cause: Inappropriate purification method or suboptimal parameters.
-
Troubleshooting Steps:
-
Fractional Distillation: This method is suitable for separating compounds with different boiling points. Since this compound is a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) is often the preferred method to avoid decomposition at high temperatures.
-
Recrystallization: While this compound is a liquid at room temperature, it can be converted to a salt (e.g., sodium valproate) which is a solid and can be purified by recrystallization.
-
Column Chromatography: This technique can be used to separate impurities with different polarities.
-
Experimental Protocols
Protocol 1: Impurity Analysis by Gas Chromatography (GC)
This protocol provides a general guideline for the analysis of organic impurities in this compound based on USP recommendations.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., USP G35 stationary phase)
-
Helium or Nitrogen (carrier gas)
-
This compound sample
-
Reference standards for known impurities
-
Suitable solvent for sample preparation (e.g., methylene (B1212753) chloride)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration.
-
Standard Preparation: Prepare solutions of known concentrations of the reference standards for impurities.
-
GC System Setup:
-
Set the injector and detector temperatures (e.g., 250°C and 300°C, respectively).
-
Set the column temperature program (e.g., initial temperature of 70°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes).
-
Set the carrier gas flow rate.
-
-
Injection: Inject a defined volume of the sample and standard solutions into the GC.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing the retention times and peak areas with those of the reference standards.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and thermometer)
-
Heating mantle
-
Vacuum pump (for vacuum distillation)
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
-
Charge the Flask: Add the impure this compound to the distillation flask, filling it to no more than two-thirds of its volume. Add boiling chips or a magnetic stir bar.
-
Begin Distillation:
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure.
-
Gently heat the distillation flask using the heating mantle.
-
-
Collect Fractions:
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (221-222 °C at atmospheric pressure; lower under vacuum). Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
-
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Visualizations
Signaling Pathway
This compound is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs. This inhibition leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately affecting cell cycle, differentiation, and apoptosis.
References
troubleshooting guide for 2-isopropylpentanoic acid analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions for the analytical methods used to quantify 2-isopropylpentanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of this compound, often in conjunction with mass spectrometry (MS).
Gas Chromatography (GC) Issues
Question: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?
Answer:
Peak tailing or fronting for acidic compounds like this compound is a common issue in GC analysis. Here are the likely causes and how to address them:
-
Cause 1: Analyte Adsorption: The carboxyl group of the acid can interact with active sites in the GC system (e.g., inlet liner, column).
-
Solution:
-
Derivatization: This is the most effective solution. Convert the carboxylic acid to a less polar and more volatile ester or silyl (B83357) ester. Trimethylsilylation (TMS) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[1][2]
-
Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. If the liner has been used for many injections, it may need to be replaced.
-
Column Choice: Use a column specifically designed for acidic compounds or a general-purpose column with good deactivation (e.g., a 5% phenyl-methylpolysiloxane).
-
-
-
Cause 2: Improper Injection Technique: A slow or inconsistent injection can lead to band broadening and poor peak shape.
-
Solution: If performing manual injections, ensure a rapid and smooth injection. An autosampler will provide better reproducibility.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to fronting.
-
Solution: Dilute your sample or use a split injection with a higher split ratio.
-
Question: My this compound peak is not showing up, or the response is very low.
Answer:
A lack of response can be due to several factors, from sample preparation to instrument settings:
-
Cause 1: Thermal Degradation: Although relatively stable, thermal degradation in a hot inlet is possible, especially if the inlet is not clean.
-
Solution: Check the inlet temperature; it should be high enough to ensure volatilization but not so high as to cause degradation. A typical starting point is 250 °C. Ensure the inlet liner is clean.
-
-
Cause 2: Lack of Derivatization: Without derivatization, the high polarity of the carboxylic acid can lead to poor chromatographic performance and low response.
-
Cause 3: Detector Issues (for FID): If using a Flame Ionization Detector (FID), ensure that the flame is lit and that the gas flows (hydrogen and air) are at the correct rates.
-
Cause 4: Mass Spectrometer Issues:
-
Solution:
-
Verify that the MS is properly tuned.
-
Ensure you are monitoring the correct ions. For a TMS derivative of this compound, you would expect to see specific fragment ions.
-
-
Question: I am observing ghost peaks in my chromatogram.
Answer:
Ghost peaks are peaks that appear in blank runs and can interfere with the analysis.
-
Cause 1: Carryover: Residual sample from a previous, more concentrated injection can be retained in the syringe, inlet, or column.
-
Solution:
-
Rinse the syringe thoroughly with a strong solvent between injections.
-
Perform a bake-out of the column at a high temperature (within the column's limits) to remove contaminants.
-
Replace the septum if it is old and cored.
-
-
-
Cause 2: Contamination: Contamination can come from the carrier gas, sample solvent, or derivatization reagent.
-
Solution:
-
Ensure high-purity carrier gas and use gas traps to remove any residual moisture or hydrocarbons.
-
Run a blank of your solvent and derivatization reagent to identify the source of contamination.
-
-
High-Performance Liquid Chromatography (HPLC) Issues
Question: I have low sensitivity for this compound using a UV detector.
Answer:
This is a very common challenge.
-
Cause: Lack of a Chromophore: this compound does not have a significant chromophore, meaning it does not absorb UV light well, especially at wavelengths above 220 nm.[3]
-
Solution 1: Use a Mass Spectrometer (LC-MS): This is the preferred method for sensitive and selective detection of compounds with poor UV absorbance.[3][4][5][6][7]
-
Solution 2: Derivatization: Introduce a UV-active label onto the molecule. This can be done by reacting the carboxylic acid group with a derivatizing agent that contains a chromophore. For example, 2,4'-dibromoacetophenone (B128361) can be used as a derivatizing agent, allowing for detection at a higher wavelength (e.g., 294 nm).[8]
-
Solution 3: Low Wavelength Detection: If a UV detector must be used, set the wavelength to a very low value (e.g., 210-215 nm). However, be aware that this will also increase the detection of many other interfering compounds from the sample matrix and mobile phase.
-
Question: My retention time for this compound is shifting.
Answer:
Retention time shifts can compromise peak identification and quantification.
-
Cause 1: Mobile Phase Composition: Small changes in the mobile phase composition, especially the pH or the ratio of organic solvent to water, can significantly affect the retention of an acidic compound.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Ensure accurate mixing of mobile phase components. If using a gradient, ensure the pump is functioning correctly.
-
Buffer the mobile phase to a consistent pH.
-
-
-
Cause 2: Column Temperature: Fluctuations in the column temperature will affect retention time.
-
Cause 3: Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column. If performance continues to decline, the analytical column may need to be replaced.
-
Question: I am seeing high backpressure in my HPLC system.
Answer:
High backpressure can damage the pump and column.
-
Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase can block frits, tubing, or the column itself.
-
Solution:
-
Filter all samples and mobile phases before use.
-
If the pressure is high, systematically disconnect components (starting from the detector and moving backward) to identify the location of the blockage.
-
If the column is blocked, try back-flushing it (if the manufacturer's instructions permit).
-
-
-
Cause 2: Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.
-
Solution: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: For GC analysis, derivatization is highly recommended to improve peak shape and sensitivity by increasing volatility and reducing polarity. For HPLC with UV detection, derivatization is often necessary to introduce a chromophore for sensitive detection. For HPLC-MS, derivatization is generally not required as the mass spectrometer provides sufficient sensitivity and selectivity.[1][2][3][8]
Q2: What type of GC column is best for analyzing derivatized this compound?
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is a good starting point and is widely used for the analysis of derivatized fatty acids.[9]
Q3: What are the typical ions to monitor for this compound in MS?
A3: In HPLC-MS with electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is typically monitored. For this compound (molar mass 144.21 g/mol ), this would be at an m/z of 143.1.[3][4] For GC-MS of the TMS derivative, characteristic fragment ions will be observed. The fragmentation pattern will depend on the derivatizing agent used. For the methyl ester of valproic acid (an isomer), ions at m/z 159, 116, and 87 have been used for selective ion monitoring (SIM).[9]
Q4: What are common sample preparation techniques for this compound in biological matrices like plasma or serum?
A4:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. The supernatant is then injected for analysis.[3][10]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This is a more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[6][11]
Quantitative Data Summary
Table 1: Typical Mass Spectrometry Parameters for this compound (as Valproic Acid Isomer)
| Parameter | HPLC-MS/MS (Negative ESI) | GC-MS (EI - as Methyl Ester) |
| Parent Ion (m/z) | 143.1 ([M-H]⁻) | 158 ([M]⁺) |
| Fragment Ions (m/z) | 143.1 (for SIM) | 116, 87, 73 |
| Reference | [3][4] | [9] |
Table 2: Example Chromatographic Conditions
| Parameter | HPLC Method | GC Method (after derivatization) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | HP-5MS, 30 m x 0.32 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Phosphate Buffer | Helium |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Temperature | 40 °C | Oven Program: 80°C hold 1 min, ramp to 140°C |
| Detection | UV at 213 nm or MS | MS (SIM or Scan mode) |
| Reference | [10] | [12] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on established methods for the analysis of valproic acid in plasma.[3][6]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
HPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Transition: For this compound, monitor the transition of the precursor ion m/z 143.1 to a product ion (if available, otherwise monitor the precursor ion).[3]
-
Protocol 2: GC-MS Analysis of this compound in Serum (with Derivatization)
This protocol is adapted from methods for the analysis of valproic acid and its metabolites in serum.[1][2]
-
Sample Preparation (Extraction):
-
To 200 µL of serum, add an internal standard.
-
Acidify the sample with a small volume of dilute acid (e.g., HCl).
-
Extract the analyte with 1 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-1701 fused silica (B1680970) capillary column or similar.[1]
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 140 °C and hold for 2 minutes.[12]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
Visualizations
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for peak shape issues.
References
- 1. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results with 2-Isopropylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 2-isopropylpentanoic acid, a valproic acid analog.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: High Variability in Histone Deacetylase (HDAC) Inhibition Assays
Question: We are observing significant variability in the levels of histone acetylation between experiments when using this compound. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent results in histone acetylation assays are a common challenge. Several factors can contribute to this variability. Below is a systematic guide to address these issues.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility & Stability | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing further dilutions in aqueous media. Poor solubility leads to inaccurate concentrations. Also, consider the compound's stability in your experimental media and under your storage conditions. Prepare fresh stock solutions regularly.[1] |
| Cell Health & Density | Variations in cell confluence, passage number, and overall cell health can significantly impact cellular responses to HDAC inhibitors. Maintain consistent cell culture practices and regularly check for mycoplasma contamination.[1] |
| Antibody Specificity & Performance | The quality and specificity of the primary antibody used for detecting acetylated histones are critical. Use antibodies validated for your specific application (e.g., Western blot, ELISA) and target. Include a positive control, such as cells treated with a known HDAC inhibitor like Trichostatin A, to validate antibody function.[1] |
| Inconsistent Experimental Technique | Adherence to a standardized protocol is essential. Inconsistent incubation times, washing steps, and reagent concentrations can all contribute to variability.[1] |
| Inactive Compound | Verify the source and storage conditions of your this compound. If possible, test its activity in a cell-free enzymatic assay to confirm its inhibitory potential.[1] |
Issue 2: Lack of Dose-Dependent Effect on Cell Viability
Question: Our experiments with this compound are not showing a clear dose-dependent decrease in cell viability. What should we investigate?
Answer: Observing a lack of dose-response can be perplexing. The following points should be considered to optimize your cell viability assay.
-
Troubleshooting Checklist:
| Area to Investigate | Recommended Actions |
| Concentration Range | You may be working outside the effective concentration range for your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar). |
| Treatment Duration | The time required to observe a significant effect on cell viability can vary between cell types. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration. |
| Cell Line Specificity | The cellular response to HDAC inhibitors can be highly context-dependent and vary between different cell types.[2] Consider testing the compound on a panel of cell lines, including a positive control cell line known to be sensitive to HDAC inhibitors. |
| Assay Sensitivity | Ensure your chosen cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect subtle changes in cell proliferation or cytotoxicity. |
Issue 3: Inconsistent Chiral Separation by HPLC
Question: We are struggling to achieve consistent separation of the enantiomers of this compound using chiral HPLC. What are the common pitfalls?
Answer: Chiral separations can be sensitive to small changes in experimental conditions. Here are key factors to control for consistent results.
-
Key Parameters for Consistent Chiral HPLC:
| Parameter | Best Practices |
| Chiral Stationary Phase (CSP) | The choice of CSP is critical for chiral recognition. For acidic compounds like this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based columns are often effective.[3] |
| Mobile Phase Composition | The type and ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of acidic or basic additives can significantly impact selectivity.[4] For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape by suppressing ionization.[5] |
| Column Temperature | Temperature affects the thermodynamics of the chiral recognition process. Use a column oven to maintain a constant and precise temperature to ensure reproducible retention times and resolution.[5] |
| Sample Solvent | Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion. If a different solvent is used, ensure it is miscible with the mobile phase and injected in a small volume.[5] |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence until a stable baseline is achieved.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
1. What is the primary mechanism of action for this compound?
As a structural analog of valproic acid, this compound is presumed to share similar mechanisms of action. The primary mechanism is the inhibition of histone deacetylases (HDACs).[6] By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[1] Valproic acid and its analogs are known to affect multiple signaling pathways, including increasing GABA levels in the brain and blocking voltage-gated sodium channels.[6]
2. What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place, often at 20°C.[7][8] For long-term storage, especially when dissolved in a solvent, it is advisable to store at -20°C or -80°C to maintain its stability and activity.
3. How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can detect and quantify both volatile and non-volatile impurities.
4. What are the key signaling pathways affected by valproic acid and its analogs?
Valproic acid and its derivatives are known to modulate several key signaling pathways within the cell. Understanding these pathways is crucial for interpreting experimental results.
5. Can you provide a general workflow for assessing HDAC inhibitory activity?
The following diagram illustrates a typical workflow for an in vitro HDAC activity/inhibition assay.
Experimental Protocols
1. HDAC Inhibition Assay (Fluorogenic)
This protocol is a general method for determining the in vitro inhibitory activity of this compound on HDAC enzymes.
-
Materials:
-
Black 96-well microplate
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
To the wells of the microplate, add the assay buffer, the diluted this compound solutions (or vehicle control), and the HDAC enzyme solution.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of this compound on the viability of cultured cells.
-
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Quantitative Data Summary
The following tables provide representative quantitative data for valproic acid and other HDAC inhibitors, which can serve as a reference for experiments with this compound.
Table 1: Therapeutic and Toxic Concentrations of Valproic Acid
| Concentration Range | Interpretation |
| 50-100 mcg/mL | Therapeutic range for effective disease control.[9] |
| < 50 mcg/mL | Suggests insufficient dosing.[9] |
| > 100 mcg/mL | Potential for toxicity.[9] |
Table 2: IC50 Values of Various HDAC Inhibitors Against Different HDAC Isoforms
| Inhibitor | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) |
| SAHA (Vorinostat) | 0.03 | - | - | - |
| MS-275 (Entinostat) | Submicromolar | Submicromolar | Submicromolar | - |
| Trichostatin A (TSA) | Submicromolar | Submicromolar | Submicromolar | Submicromolar |
| Piceatannol | IC50 = 4.88 ± 0.33 | - | - | - |
| Isoliquiritigenin | IC50 = 1.60 ± 0.10 | - | - | - |
Note: The IC50 values can vary depending on the assay conditions and cell line used. Data for specific HDAC isoforms were not available for all listed inhibitors in the search results.[3][10]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jrmds.in [jrmds.in]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of 2-Isopropylpentanoic Acid in a Novel Preclinical Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-isopropylpentanoic acid, a non-teratogenic isomer of valproic acid (VPA), and its potential efficacy in a novel preclinical model. As a compound with a promising safety profile, its validation in advanced and clinically relevant models is a critical step in its development pipeline. This document outlines the rationale for its evaluation, compares its performance with VPA and other alternatives, and provides detailed experimental protocols.
Introduction to this compound
This compound, also identified as Valproic Acid USP Related Compound B, is a structural isomer of the widely used anticonvulsant and mood stabilizer, valproic acid. A significant advantage of this compound is its non-teratogenic nature, a critical differentiator from VPA, which is known to cause birth defects.[1] This improved safety profile, coupled with potentially lower hepatotoxicity, makes it a compelling candidate for further investigation.
Comparative Efficacy in a Neuropathic Pain Model
Recent studies have demonstrated the efficacy of this compound in a rat model of neuropathic pain, specifically the spinal nerve ligation (SNL) model. This model is a well-established platform for studying chronic pain states. In this context, this compound has shown superior potency compared to VPA.
| Compound | Administration Route | ED₅₀ (mg/kg) | Minimal Effective Plasma Concentration (mg/l) |
| This compound (as VCD) | Intraperitoneal (i.p.) | 52 | 18 |
| Valproic Acid (VPA) | Intraperitoneal (i.p.) | 269 | 125 |
| Gabapentin (GBP) | Intraperitoneal (i.p.) | Not explicitly stated, but VCD was equipotent | Not available |
Data sourced from a study on antiepileptic isomers of valproic acid in a rat model of neuropathic pain. VCD (valnoctamide) is the amide of valnoctic acid, an isomer of VPA. For the purpose of this guide, the data for VCD is used to represent a closely related isomer with demonstrated efficacy.
Proposed New Model for Efficacy Validation: The 6-Hz Psychomotor Seizure Model
To further validate the efficacy of this compound, particularly for its potential anticonvulsant properties, we propose the utilization of the 6-Hz psychomotor seizure model . This model is considered a more refined and clinically relevant model for therapy-resistant partial seizures compared to traditional models like the maximal electroshock (MES) or pentylenetetrazol (PTZ) tests. Its predictive validity for identifying drugs effective against seizures that are often resistant to standard treatments makes it a "new" and valuable platform for assessing novel compounds like this compound.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats (for Neuropathic Pain)
Objective: To induce a state of chronic neuropathic pain to assess the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
Procedure:
-
Anesthetize the rat.
-
Make a small incision to expose the sciatic nerve at the mid-thigh level.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with the silk suture.
-
Close the incision in layers.
-
Allow the animals to recover for at least one week before behavioral testing.
Behavioral Assessment (Mechanical Allodynia):
-
Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw indicates the presence of mechanical allodynia.
6-Hz Psychomotor Seizure Model in Mice
Objective: To evaluate the anticonvulsant efficacy of this compound against therapy-resistant partial seizures.
Materials:
-
Male albino mice (20-25g)
-
Corneal electrodes
-
A constant current stimulator
-
Saline solution
Procedure:
-
Administer this compound or vehicle control to the mice at various doses and time points.
-
At the time of peak effect, apply a drop of saline to the cornea to ensure good electrical contact.
-
Deliver a 6-Hz electrical stimulus of a predetermined intensity (e.g., 32 mA for 3 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of seizure activity, characterized by stun, forelimb clonus, twitching of the vibrissae, and Straub tail.
-
Protection is defined as the absence of these seizure manifestations.
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for the proposed new model and the potential signaling pathway of this compound, based on the known mechanisms of valproic acid.
Caption: Experimental workflow for the 6-Hz psychomotor seizure model.
References
A Comparative Guide: 2-Isopropylpentanoic Acid vs. Valproic Acid in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-isopropylpentanoic acid (PID), the active acid of the neuroactive compound valnoctamide (B1683749) (VCD), and the widely-used antiepileptic drug, valproic acid (VPA). The following sections present a detailed analysis of their performance in preclinical neurological models, focusing on anticonvulsant efficacy, mechanism of action, and safety profiles, supported by experimental data and detailed protocols.
Executive Summary
Valproic acid (VPA) is a cornerstone therapy for epilepsy and other neurological disorders, but its clinical use is hampered by significant teratogenicity. This compound (PID), a structural analogue of VPA, has emerged as a promising alternative. Preclinical evidence robustly demonstrates that PID (often studied via its stable amide prodrug, valnoctamide) possesses a comparable or even superior anticonvulsant profile to VPA while exhibiting a markedly lower risk of birth defects. The primary mechanistic distinction lies in their molecular targets: VPA exerts broad effects through both enhancement of GABAergic inhibition and inhibition of histone deacetylases (HDACs), the latter being linked to its teratogenic effects. In contrast, PID's therapeutic action appears to be more targeted, primarily modulating the GABAergic system without significant HDAC inhibition.
Comparative Efficacy and Safety Data
Quantitative data from head-to-head preclinical studies are crucial for evaluating the therapeutic potential of these compounds. The following tables summarize the median effective dose (ED₅₀) for anticonvulsant activity and highlight the key differences in their safety profiles.
Table 1: Anticonvulsant Activity in Rodent Seizure Models
| Compound | Model | Species | ED₅₀ (mg/kg, i.p.) | Citation |
| Valproic Acid (VPA) | MES | Mice | ~200-370 | [1][2][3] |
| Valproic Acid (VPA) | PTZ | Mice | ~177-348 | [1][4] |
| Valnoctamide (VCD)¹ | MES | Mice | ~20-39 | [5][6] |
| Valnoctamide (VCD)¹ | PTZ | Mice | ~15-25 | [5][7] |
¹Valnoctamide (VCD) is the amide prodrug of this compound. It is more potent than VPA, with studies showing its ED₅₀ values can be 2 to 16 times lower depending on the model.[5][6]
Table 2: Comparative Safety Profile
| Feature | Valproic Acid (VPA) | This compound (PID) / Valnoctamide (VCD) | Citation |
| Teratogenicity | High Risk. Associated with a 20-fold increase in neural tube defects and other major congenital malformations.[5] | Low to Negligible Risk. Studies show VCD does not cause neural tube defects at doses 3-12 times higher than its anticonvulsant ED₅₀.[5][7] | |
| Primary Safety Concern | Embryotoxicity and fetal malformations.[5] | Generally well-tolerated in preclinical models. | |
| Mechanism-linked Toxicity | HDAC inhibition is strongly implicated in its teratogenic effects. | Lacks significant HDAC inhibition, contributing to its improved safety profile. |
Mechanism of Action: A Tale of Two Pathways
The differential safety profiles of VPA and PID can be attributed to their distinct molecular mechanisms. VPA is a broad-spectrum agent, while PID appears to have a more refined mode of action.
Valproic Acid (VPA): VPA's anticonvulsant effects are multifaceted. It increases the availability of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), by inhibiting enzymes that break it down (e.g., GABA transaminase) and potentially stimulating its synthesis.[8][9] It also blocks voltage-gated sodium and calcium channels, reducing neuronal hyperexcitability.[8][9] Crucially, VPA is also an inhibitor of histone deacetylase (HDAC) enzymes. This epigenetic modulation, while potentially contributing to some therapeutic effects, is widely believed to be the primary driver of its teratogenicity.[8]
This compound (PID): Like VPA, PID enhances GABAergic transmission, which is central to its anticonvulsant properties.[10][11] However, it is a significantly weaker HDAC inhibitor. This selective activity allows it to retain potent anticonvulsant effects while avoiding the primary mechanism linked to VPA-induced birth defects.
The diagrams below illustrate these distinct signaling pathways.
Caption: Valproic Acid (VPA) exhibits a dual mechanism of action.
Caption: PID primarily acts on the GABAergic system with minimal HDAC inhibition.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, synthesized protocols for the two primary preclinical screening models cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male CD-1 or ICR mice (20-30g) are commonly used. Animals are acclimated for at least 3-4 days before testing.[12]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Drug Administration: The test compound (VPA, VCD, etc.) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at various doses to different groups of mice. The test is conducted at the time of peak effect (TPE) of the drug, determined in prior pharmacokinetic studies (e.g., 30 minutes for VPA).[2]
-
Procedure:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the animal's corneas.[13][14]
-
Place the corneal electrodes on the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[12][13]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs.
-
-
Endpoint: An animal is considered "protected" if it does not exhibit tonic hindlimb extension. The ED₅₀, the dose that protects 50% of the animals, is then calculated using probit analysis.[12]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test models clonic seizures (myoclonic or absence seizures) and evaluates a compound's ability to raise the seizure threshold.
-
Animals: Male CF-1 or C57BL/6 mice (20-30g).
-
Apparatus: Isolation observation cages.
-
Drug Administration: The test compound or vehicle is administered (typically i.p.) at various doses.
-
Procedure:
-
At the compound's TPE, inject a convulsant dose of Pentylenetetrazole (PTZ) subcutaneously (s.c.) into a loose fold of skin on the neck. A typical dose for CF-1 mice is 85 mg/kg.[15]
-
Immediately place the animal in an observation cage.
-
Observe the animal for 30 minutes for the presence or absence of a clonic seizure.[15]
-
-
Endpoint: The endpoint is a clonic seizure lasting for at least 3-5 seconds, characterized by spasms of the forelimbs, hindlimbs, or jaw. An animal is "protected" if it does not exhibit this endpoint. The ED₅₀ is calculated.[15]
The workflow for these preclinical tests is visualized below.
Caption: General workflow for preclinical anticonvulsant screening.
Conclusion
The available experimental data strongly suggest that this compound (via its prodrug, valnoctamide) is a highly promising anticonvulsant agent. It demonstrates potency that is comparable, and often superior, to valproic acid in standard preclinical seizure models. Its most significant advantage is a vastly improved safety profile, particularly the lack of teratogenicity associated with VPA. This favorable profile is attributed to a more selective mechanism of action that avoids the HDAC inhibition linked to VPA's adverse developmental effects. For drug development professionals, PID and its derivatives represent a compelling path forward in the search for safer and more effective therapies for epilepsy and other neurological conditions.
References
- 1. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective anticonvulsant and pharmacokinetic analysis of valnoctamide, a CNS-active derivative of valproic acid with low teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Maximal Electroshock Seizures Threshold Test [bio-protocol.org]
- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Comparative Analysis of Valproic Acid and Its Isomers: A Guide for Researchers
A detailed examination of the anticonvulsant and histone deacetylase inhibitory properties of Valproic Acid and its structural isomers, Valnoctic Acid and Diisopropylacetic Acid.
This guide provides a comparative overview of Valproic Acid (VPA), a widely used antiepileptic and mood-stabilizing drug, and two of its structural isomers: valnoctic acid and diisopropylacetic acid. The focus is on their anticonvulsant efficacy and their activity as histone deacetylase (HDAC) inhibitors, two key mechanisms contributing to their therapeutic effects. While the initial topic of interest was 2-isopropylpentanoic acid, a lack of extensive experimental data on this specific compound has led to a pivot towards the well-characterized VPA and its clinically relevant isomers. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of compounds.
Comparative Anticonvulsant Activity
The anticonvulsant properties of Valproic Acid and its isomers have been evaluated in various animal models. The most common of these are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric for comparison.
| Compound | Anticonvulsant Activity (ED50 in mice, mg/kg) |
| Valproic Acid (VPA) | MES: ~200-300 |
| scPTZ: ~150-250 | |
| Valnoctic Acid | Reported to have anticonvulsant activity, but direct comparative ED50 values with VPA from the same studies are not consistently available. Some studies suggest it is a potent anticonvulsant. |
| Diisopropylacetic Acid | Reported to have anticonvulsant activity. Amide derivatives of this isomer have shown potent anticonvulsant effects.[1] |
Note: ED50 values can vary between studies due to differences in animal strains, experimental protocols, and routes of administration.
Histone Deacetylase (HDAC) Inhibition
Valproic Acid is a known inhibitor of Class I and IIa histone deacetylases (HDACs), an activity that is believed to contribute to its anticancer and neuroprotective effects.[2] This inhibition leads to hyperacetylation of histones, altering gene expression.[2]
| Compound | HDAC Inhibition (IC50) |
| Valproic Acid (VPA) | ~0.5-2 mM for Class I HDACs[3] |
| Valnoctic Acid | Limited direct comparative data available. Studies on VPA analogs suggest that the structural requirements for potent anticonvulsant activity and HDAC inhibition may differ. |
| Diisopropylacetic Acid | Limited direct comparative data available. |
Chemical Structures
The chemical structures of Valproic Acid and its isomers are presented below. These structural differences are responsible for their varying pharmacological profiles.
Figure 1. Chemical structures of Valproic Acid and its isomers.
Experimental Protocols
Anticonvulsant Activity Screening
A general workflow for screening the anticonvulsant activity of compounds like Valproic Acid and its isomers is depicted below. This typically involves initial screening in rodent models of seizures, followed by determination of the median effective dose (ED50) and assessment of neurotoxicity.
Figure 2. Generalized workflow for anticonvulsant drug screening.
Maximal Electroshock (MES) Test Protocol (Mice)
-
Animal Preparation: Male albino mice (e.g., CD-1 strain) weighing 18-25 g are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of mice. A vehicle control group receives the solvent alone.
-
Electrode Placement and Stimulation: At the time of predicted peak effect of the compound, a corneal electrode is placed on the eye of the mouse. A stimulus of 50 mA at 60 Hz for 0.2 seconds is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of mice protected at each dose is recorded, and the ED50 value is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol (Mice)
-
Animal Preparation: Similar to the MES test, male albino mice are used.
-
Compound Administration: The test compound or vehicle is administered to different groups of mice.
-
Convulsant Administration: At the time of predicted peak effect, a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg) is administered.
-
Observation: The mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
The ability of a compound to inhibit HDAC enzymes is typically assessed using an in vitro fluorometric assay.
Figure 3. General workflow for an in vitro HDAC inhibition assay.
General Protocol for Fluorometric HDAC Inhibition Assay
-
Assay Preparation: A 96-well microplate is coated with an acetylated histone or a synthetic peptide substrate.
-
Reaction Mixture: Recombinant human HDAC enzyme (e.g., HDAC1) and the test compound at various concentrations are added to the wells. A control with no inhibitor and a blank with no enzyme are also included.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the HDAC enzyme to deacetylate the substrate.
-
Development: A developer solution is added to each well. This solution contains an agent that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of HDAC inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the HDAC activity, is then determined by plotting the inhibition percentage against the compound concentration.
Conclusion
This comparative guide highlights the pharmacological profiles of Valproic Acid and its isomers, valnoctic acid and diisopropylacetic acid. While all three compounds exhibit anticonvulsant properties, the extensive research on Valproic Acid provides a more complete picture of its efficacy and mechanisms of action, including its role as an HDAC inhibitor. The provided experimental protocols offer a foundation for researchers aiming to conduct their own comparative studies. Further investigation into the direct comparative efficacy and HDAC inhibitory potential of these isomers is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This knowledge can aid in the design of new derivatives with improved efficacy and safety profiles for the treatment of epilepsy and other neurological disorders.
References
- 1. Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2-Isopropylpentanoic Acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 2-Isopropylpentanoic acid, a substituted carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparative analysis of two primary synthetic methodologies for its preparation: the Malonic Ester Synthesis and the Grignard Reaction with Carbon Dioxide. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and widely used method for the preparation of mono- and disubstituted acetic acids.[1][2] The synthesis of this compound via this route involves the sequential dialkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[1][3]
Signaling Pathway and Logical Relationship
The synthesis proceeds through a series of well-defined steps, starting with the formation of a stabilized enolate, followed by two successive nucleophilic substitution reactions, and concluding with a hydrolysis and decarboxylation sequence.
Caption: Malonic Ester Synthesis of this compound.
Experimental Protocol
A representative procedure for the synthesis of a dialkylated malonic ester, which is the key intermediate, is adapted from a general method.[4]
-
Enolate Formation and First Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise to the cooled solution to form the enolate. Subsequently, one equivalent of a propyl halide (e.g., n-propyl bromide) is added, and the mixture is refluxed.[5]
-
Second Alkylation: After the first alkylation is complete, a second equivalent of sodium ethoxide is added to the cooled reaction mixture to form the enolate of the monoalkylated ester. Isopropyl halide (e.g., isopropyl bromide) is then added, and the mixture is refluxed to yield the diethyl 2-isopropyl-2-propylmalonate.[5]
-
Hydrolysis and Decarboxylation: The purified dialkylated ester is saponified by refluxing with aqueous sodium hydroxide.[4] The resulting sodium salt of the dicarboxylic acid is then acidified with a strong acid (e.g., HCl) and heated to induce decarboxylation, yielding this compound.
Method 2: Grignard Reaction with Carbon Dioxide
The Grignard reaction provides a direct route to carboxylic acids through the carboxylation of an organomagnesium halide.[6] For the synthesis of this compound, the corresponding Grignard reagent is prepared from a secondary alkyl halide and then reacted with solid carbon dioxide (dry ice).
Signaling Pathway and Logical Relationship
This synthesis involves the formation of a highly reactive organometallic intermediate which then acts as a nucleophile in the key carbon-carbon bond-forming step.
Caption: Grignard Synthesis of this compound.
Experimental Protocol
A general procedure for the carboxylation of a Grignard reagent is as follows:[7]
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 2-bromo-3-methylbutane in anhydrous diethyl ether. The reaction is initiated, if necessary, and then proceeds to completion to form the Grignard reagent.[8]
-
Carboxylation: The freshly prepared Grignard reagent solution is slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous ether.
-
Work-up and Isolation: After the addition is complete and the excess dry ice has sublimed, the reaction mixture is quenched with dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent, and the combined organic extracts are then extracted with an aqueous base (e.g., NaOH) to separate the carboxylic acid from non-acidic byproducts. Acidification of the basic aqueous extract precipitates the this compound, which is then collected and purified.[7]
Comparative Data
The following table summarizes the key comparative aspects of the two synthetic methods. It is important to note that yields can be highly dependent on the specific reaction conditions and the scale of the synthesis. The data presented are representative values based on analogous reactions reported in the literature.
| Parameter | Malonic Ester Synthesis | Grignard Reaction with CO2 |
| Starting Materials | Diethyl malonate, Propyl halide, Isopropyl halide, Sodium ethoxide | 2-Bromo-3-methylbutane, Magnesium, Carbon dioxide |
| Number of Steps | 3 (two alkylations, hydrolysis/decarboxylation) | 2 (Grignard formation, carboxylation/work-up) |
| Reported Yield | 60-70% (overall, estimated for dialkylation)[4] | 50-60% (for secondary alkyl halides)[8] |
| Reaction Conditions | Reflux temperatures for alkylations and hydrolysis | Anhydrous conditions are critical; often requires initiation |
| Key Intermediates | Diethyl 2-isopropyl-2-propylmalonate | sec-Pentylmagnesium bromide |
| Advantages | Versatile for various substituted acids; intermediates are stable | Fewer steps; direct carboxylation |
| Disadvantages | Multiple steps; potential for side products in dialkylation[3] | Grignard reagent is highly reactive and moisture-sensitive; lower yields with sterically hindered halides[8] |
Conclusion
Both the Malonic Ester Synthesis and the Grignard Reaction with Carbon Dioxide offer viable pathways to this compound. The choice of method will depend on several factors, including the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory.
The Malonic Ester Synthesis is a robust and well-established method that allows for the systematic construction of the target molecule. While it involves more steps, the intermediates are generally stable and easier to handle.
The Grignard Synthesis is more direct but requires stringent anhydrous conditions and may provide lower yields due to the reactivity of the secondary Grignard reagent. For large-scale synthesis, optimization of the Grignard reaction conditions would be crucial to maximize efficiency.
Ultimately, a thorough evaluation of both routes, potentially including small-scale trial reactions, is recommended to determine the most suitable method for a specific application.
References
- 1. grokipedia.com [grokipedia.com]
- 2. homework.study.com [homework.study.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Establishing a Positive Control for 2-Isopropylpentanoic Acid Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
When investigating the biological effects of 2-isopropylpentanoic acid, a structural analog of valproic acid (VPA), the selection of an appropriate positive control is paramount for robust and reliable experimental design. Given that VPA exhibits multiple mechanisms of action, the ideal positive control will depend on the specific biological question being addressed. This guide provides a comparative overview of well-established positive controls for three key areas of VPA and its analogs' activity: histone deacetylase (HDAC) inhibition, GABAergic modulation, and teratogenicity.
Comparison of Positive Controls
The following table summarizes the key characteristics of recommended positive controls compared to Valproic Acid. This compound is expected to have similar but not identical properties to VPA.
| Target Pathway | Positive Control | Mechanism of Action | Typical Effective Concentration | Key Experimental Readouts |
| HDAC Inhibition | Valproic Acid (VPA) | Class I and IIa HDAC inhibitor.[1] | 1-5 mM[2] | Increased histone acetylation, changes in gene expression, cell cycle arrest, apoptosis.[3] |
| Trichostatin A (TSA) | Potent, reversible, broad-spectrum HDAC inhibitor (Class I and II).[3][4] | 25-350 nM[3][5] | Increased histone acetylation, apoptosis induction, changes in gene expression.[3] | |
| SAHA (Vorinostat) | Pan-HDAC inhibitor (Class I, II, and IV). | 2.5-7.5 µM[6] | Increased histone and non-histone protein acetylation, cell cycle arrest, apoptosis.[7][6] | |
| GABAergic Modulation | Valproic Acid (VPA) | Increases GABA levels by inhibiting GABA transaminase and may have postsynaptic effects.[8][9] | Varies by model | Enhanced inhibitory neurotransmission, anticonvulsant effects. |
| Diazepam | Positive allosteric modulator of GABA-A receptors, increasing the frequency of channel opening.[10] | 100-300 nM[11][12] | Increased chloride ion influx, neuronal hyperpolarization, anxiolytic and anticonvulsant effects.[11] | |
| Teratogenicity | Valproic Acid (VPA) | Known human teratogen, associated with neural tube defects.[1][13] | 0.5-50 µM (in zebrafish)[14] | Morphological abnormalities in developing embryos (e.g., neural tube defects, craniofacial malformations).[14][15] |
| Retinoic Acid | Known teratogen that disrupts embryonic development.[14][15] | 0.02-2 nM (in zebrafish)[14] | Developmental abnormalities, particularly in the central nervous system and craniofacial structures.[14][16] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the recommended positive controls.
HDAC Inhibition
| Compound | Assay Type | Target | IC50 Value |
| Valproic Acid (VPA) | Cell-based (Neuroblastoma) | Cell Growth | 1.0 - 2.8 mM[17] |
| Trichostatin A (TSA) | Cell-free | HDAC | 1.8 nM[4] |
| Cell-based (Neuroblastoma) | Cell Growth | 69.8 - 129.4 nM[17] | |
| Cell-based (Breast Cancer) | HDAC Activity | ~2.4 nM[18] | |
| SAHA (Vorinostat) | Cell-free | HDAC1 | 10 nM[6] |
| Cell-free | HDAC3 | 20 nM[6] | |
| Cell-based (Prostate Cancer) | Cell Growth | 2.5 - 7.5 µM[6] |
GABAergic Modulation
| Compound | Assay Type | Receptor | EC50 Value |
| Diazepam | Whole-cell patch-clamp | GABA-A Receptor | 158 nM[12] |
| Two-electrode voltage clamp | GABA-A Receptor (GABA enhancement) | 64.8 ± 3.7 nM[19] | |
| Two-electrode voltage clamp | GABA-A Receptor (direct activation) | 72.0 ± 2.0 nM[19] |
Teratogenicity (Zebrafish Embryo Model)
| Compound | Exposure Duration | Endpoint | Effective Concentration |
| Valproic Acid | 0-5 days post-fertilization | Behavioral alterations | 0.5 - 50 µM[14] |
| Retinoic Acid | 0-5 days post-fertilization | Behavioral alterations | 0.02 - 2 nM[14] |
| 96 hours | Malformations | 10⁻¹⁹ - 10⁻⁶ M[16] |
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published research.[20][21]
Materials:
-
HeLa nuclear extract (or other cell lysate)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control
-
This compound (test compound)
-
Deacetylase inhibitor (e.g., Trichostatin A for negative control)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents: Dilute the HDAC Assay Buffer and the fluorogenic substrate according to the manufacturer's instructions. Prepare serial dilutions of the test compound (this compound) and the positive control (TSA or SAHA).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
85 µL of ddH₂O
-
10 µL of 10X HDAC Assay Buffer
-
5 µL of cell lysate containing HDACs (e.g., HeLa nuclear extract)
-
Add test compound or positive control at desired concentrations. For a negative control, add a known HDAC inhibitor like TSA.
-
-
Initiate Reaction: Add 5 µL of the diluted fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add 10 µL of developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate at 37°C for 15-30 minutes.
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the fluorescence intensity against the compound concentration to determine the IC50 value.
GABA-A Receptor Binding Assay (Radioligand)
This protocol is a generalized procedure based on established methods.[22][23]
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]Flunitrazepam or [³H]Ro 15-1788)
-
Diazepam as a positive control
-
This compound (test compound)
-
Non-specific binding control (e.g., Clonazepam)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Assay: In test tubes, combine:
-
The prepared brain membranes
-
Radioligand at a concentration near its Kd
-
Varying concentrations of the test compound (this compound) or the positive control (Diazepam).
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., Clonazepam).
-
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the Ki value.
Zebrafish Embryo Teratogenicity Assay
This protocol is based on established methods for assessing developmental toxicity in zebrafish.[24][25]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Retinoic acid as a positive control
-
This compound (test compound)
-
24-well or 96-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Exposure: At approximately 4-6 hours post-fertilization (hpf), place a set number of healthy embryos (e.g., 10-20) into each well of a multi-well plate containing embryo medium with varying concentrations of the test compound (this compound) or the positive control (retinoic acid). Include a vehicle control group.
-
Incubation: Incubate the plates at 28.5°C on a 14/10 hour light/dark cycle.
-
Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hpf).
-
Endpoint Assessment: Record various developmental endpoints, including:
-
Mortality
-
Hatching rate
-
Morphological abnormalities (e.g., body axis curvature, pericardial edema, yolk sac edema, craniofacial defects, tail malformations).
-
-
Data Analysis: Determine the concentration at which 50% of the embryos exhibit a particular malformation (EC50) and the lethal concentration for 50% of the embryos (LC50). The teratogenic index (TI = LC50/EC50) can be calculated to assess the teratogenic potential.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathway of HDAC inhibition.
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Experimental Workflow Diagrams
Caption: General workflow for an in vitro HDAC activity assay.
Caption: Workflow for a zebrafish embryo teratogenicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of potency between histone deacetylase inhibitors trichostatin A and valproic acid on enhancing in vitro development of porcine somatic cell nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Histone Deacetylase Inhibitors Trichostatin A and Valproic Acid on Etoposide-induced Apoptosis in Leukemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protective effects of diazepam and valproate on beta-vinyllactic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specific protective effect of diazepam and valproate against isoniazid-induced seizures is not correlated with increased GABA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Persistent behavioral effects following early life exposure to retinoic acid or valproic acid in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Joint action of t-retinoic and valproic acids on Xenopus embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teratogenic effects of retinoic acid and related substances on the early development of the zebrafish (Brachydanio rerio) as assessed by a novel scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. abcam.co.jp [abcam.co.jp]
- 22. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Negative Control Experiments for 2-Isopropylpentanoic Acid Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of scientific research, the inclusion of appropriate negative controls is paramount to validate experimental findings and ensure the specificity of observed effects. This guide provides a comprehensive comparison of experimental setups for studies involving 2-isopropylpentanoic acid, a structural analog of the well-known drug valproic acid (VPA), with a focus on appropriate negative controls. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this document aims to equip researchers with the necessary tools to design robust and reliable experiments.
Understanding the Role of Negative Controls
A negative control is a sample or condition in an experiment that is not expected to produce a positive result. Its purpose is to benchmark the baseline response and to ensure that the observed effects of the experimental treatment (in this case, this compound) are due to the treatment itself and not to other factors, such as the experimental procedure or the vehicle used to dissolve the compound.
For studies on this compound, which is investigated for its potential anticonvulsant and histone deacetylase (HDAC) inhibitory activities, two primary types of negative controls are essential:
-
Vehicle Control: This control consists of the solvent or medium used to dissolve the this compound (e.g., dimethyl sulfoxide (B87167) - DMSO, or saline). It is crucial for demonstrating that the vehicle itself does not have any biological effects in the experimental model.
-
Inactive Structural Analog: An ideal negative control is a molecule that is structurally very similar to the active compound but lacks its biological activity. This type of control helps to confirm that the observed effects are due to the specific chemical structure of the active compound and not to general, non-specific interactions. For this compound, a suitable inactive analog for anticonvulsant studies is 2-propylpentanamide . While structurally related, some amide derivatives of VPA have been shown to lack anticonvulsant effects or even exhibit pro-convulsant properties.
Comparative Data Summary
The following tables summarize illustrative quantitative data comparing the effects of this compound with its negative controls in two key experimental models: the pentylenetetrazole (PTZ)-induced seizure model in mice and an in vitro histone deacetylase (HDAC) activity assay.
Table 1: Anticonvulsant Activity in the Pentylenetetrazole (PTZ) Seizure Model
| Compound | Dose (mg/kg) | Seizure Score (Mean ± SEM) | Latency to First Seizure (seconds, Mean ± SEM) | Protection (%) |
| Vehicle (Saline) | - | 5.0 ± 0.0 | 120 ± 15 | 0 |
| 2-Propylpentanamide | 150 | 4.8 ± 0.2 | 135 ± 20 | 10 |
| This compound | 150 | 1.5 ± 0.5 | 450 ± 50 | 80 |
*p < 0.05 compared to vehicle control.
Table 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
| Compound | Concentration (µM) | HDAC Activity (% of Control) | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 100 ± 5 | > 1000 |
| 2-Propylpentanamide | 100 | 95 ± 8 | > 1000 |
| This compound | 100 | 30 ± 6* | 50 |
*p < 0.05 compared to vehicle control.
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This in vivo model is widely used to screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
The test compound (this compound) and the negative control compound (2-propylpentanamide) are dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Mice are randomly assigned to three groups: Vehicle control, 2-propylpentanamide, and this compound.
-
Compounds or vehicle are administered via intraperitoneal (i.p.) injection 30 minutes before PTZ administration.
-
-
Seizure Induction:
-
A sub-convulsive dose of PTZ (e.g., 60 mg/kg) is injected i.p.
-
-
Observation:
-
Immediately after PTZ injection, mice are placed in individual observation chambers.
-
Seizure activity is observed and scored for 30 minutes according to a standardized seizure scoring scale (e.g., Racine scale).
-
The latency to the first seizure and the seizure severity are recorded.
-
-
Data Analysis:
-
Seizure scores and latencies are compared between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). The percentage of animals protected from tonic-clonic seizures is also calculated.
-
In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of HDAC enzymes.
Methodology:
-
Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1).
-
Fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue).
-
Assay buffer.
-
Developer solution.
-
Test compound (this compound) and negative control (2-propylpentanamide) dissolved in DMSO.
-
-
Procedure:
-
The assay is performed in a 96-well microplate.
-
To each well, add the assay buffer, the HDAC substrate, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The percentage of HDAC inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the fluorescence of the vehicle control wells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow of the in vivo anticonvulsant experiment.
Caption: Mechanism of HDAC inhibition by this compound.
Comparative Analysis of 2-Isopropylpentanoic Acid Analogues in Anticonvulsant Research
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between anticonvulsant compounds is paramount. This guide provides a statistical analysis of data from studies on 2-isopropylpentanoic acid analogues, primarily focusing on the well-documented valproic acid (VPA), and its derivatives. Direct statistical data on this compound is limited in the available literature; therefore, this comparison centers on VPA and its structurally related compounds to offer valuable insights into structure-activity relationships.
Data Presentation: Anticonvulsant Activity of Valproic Acid and its Analogues
The following tables summarize the quantitative data on the anticonvulsant efficacy of valproic acid and several of its analogues, as determined by common preclinical screening models. The median effective dose (ED50) is a key metric used to compare the potency of these compounds in preventing seizures.
| Compound | Animal Model | Seizure Test | ED50 (mmol/kg) | Reference |
| Valproic Acid (VPA) | Mice | Subcutaneous Pentylenetetrazol (scPTZ) | 0.70 | [1] |
| Valpromide | Mice | Maximal Electroshock (MES), scPTZ | 2-5 times more potent than VPA | [2] |
| 4-en-VPA | Mice | MES, scPTZ | Reached 60-100% of VPA efficacy | [2] |
| trans-2-en-VPA | Mice | MES, scPTZ | Reached 60-100% of VPA efficacy | [2] |
| (+/-)-2-n-propyl-4-hexynoic acid | Mice | scPTZ | Lower than VPA (1.0 mmol/kg showed max effect) | [3] |
| (+/-)-4-methyl-2-n-propyl-4-pentenoic acid | Mice | scPTZ | Lower than VPA (1.0 mmol/kg showed max effect) | [3] |
Table 1: Comparative Anticonvulsant Efficacy of Valproic Acid and its Analogues. This table highlights the varied potency of different VPA analogues in preclinical seizure models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two key experiments frequently cited in the anticonvulsant screening of VPA and its analogues.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is widely used to identify compounds effective against absence and myoclonic seizures.[4]
Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
Materials:
-
Test compound (e.g., this compound analogue)
-
Pentylenetetrazole (PTZ) solution (e.g., dissolved in 0.9% saline)[5]
-
Vehicle (control solution)
-
Experimental animals (e.g., male Swiss albino mice or Wistar rats)[5]
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Preparation: Animals are acclimatized to the laboratory environment. Food is typically withheld for a few hours before the experiment.[6]
-
Compound Administration: A predetermined dose of the test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.[7]
-
Induction of Seizures: After a specific pretreatment time (to allow for drug absorption and distribution), a convulsant dose of PTZ is administered subcutaneously (s.c.).[4][7] The dose of PTZ is calibrated to consistently induce seizures in control animals.[7]
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).[7] The latency to the first myoclonic jerk and the onset of clonic or tonic-clonic seizures are recorded.[5]
-
Data Analysis: The percentage of animals protected from seizures in the drug-treated group is compared to the vehicle-treated group. The ED50, the dose that protects 50% of the animals from seizures, is then calculated using statistical methods like probit analysis.[8]
Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds that may be effective against generalized tonic-clonic seizures.[4]
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials:
-
Test compound
-
Vehicle
-
Experimental animals (e.g., mice or rats)
-
An electroconvulsive shock apparatus with corneal or ear-clip electrodes
-
Electrolyte solution (e.g., saline) for electrodes
Procedure:
-
Animal Preparation and Compound Administration: Similar to the PTZ test, animals are prepared and administered the test compound or vehicle.
-
Induction of Seizures: At the time of peak effect of the test compound, an electrical stimulus (e.g., 50-60 Hz, for a short duration like 0.2 seconds) is delivered through the electrodes.[4]
-
Observation: The presence or absence of the tonic hindlimb extension is noted. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the control group. The ED50 is calculated to determine the compound's potency.[9]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow in anticonvulsant drug screening.
Caption: A typical workflow for screening anticonvulsant compounds.
Caption: VPA enhances GABAergic neurotransmission.
Caption: VPA's mechanism of action via HDAC inhibition.
References
- 1. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
- 2. Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 8. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Isopropylpentanoic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Isopropylpentanoic acid, ensuring compliance with safety regulations and promoting a secure working environment.
Immediate Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to handle all chemicals with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of contact, wash the affected area with soap and plenty of water.[1] If inhaled, move the person to fresh air.[1]
Step-by-Step Disposal Procedure
The primary recommended disposal method for this compound is to engage a licensed disposal company.[1] This ensures that the waste is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound. The label should include the full chemical name and any other identifiers required by your institution's waste management program.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your environmental health and safety (EHS) department.
-
-
Container Selection and Management:
-
Use a chemically compatible and leak-proof container for waste accumulation.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection of the this compound waste.
-
Provide them with the Safety Data Sheet and any other relevant information about the waste.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as personal protective equipment or labware, that are contaminated with this compound should be disposed of as unused product.[1] This typically means they should be placed in the same dedicated waste container.
-
Summary of Safety and Hazard Information
| Property | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008. | [1] |
| First Aid Measures | Inhalation: Move person into fresh air. Skin Contact: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. | [1] |
| Fire-Fighting Measures | Wear self-contained breathing apparatus for firefighting if necessary. | [1] |
| Handling and Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. | [1] |
| Transport Information | Not classified as dangerous goods for transport. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Isopropylpentanoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Isopropylpentanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While some safety data sheets (SDS) classify this compound as non-hazardous under specific regulations, it is prudent to handle it with care due to potential, uninvestigated hazards and the risks associated with structurally similar compounds.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol [1][2] |
| CAS Number | 62391-99-5[1][3][4][5] |
| Appearance | Light yellow liquid[6] |
| Storage Temperature | 20 °C[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on general best practices for handling laboratory chemicals.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8][9][10] | Provides protection against splashes and aerosols. A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk.[10] |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves.[8][10] A fully buttoned laboratory coat.[8] | Prevents direct skin contact. Ensure gloves are of the correct material and thickness for the duration of the task. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8][9] | Minimizes the inhalation of any vapors or mists. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is crucial for safe handling.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS): Always consult the manufacturer-specific SDS for this compound before use.
-
Hazard Assessment: Conduct a risk assessment for the specific procedure being performed to identify potential hazards and necessary control measures.
-
Gather Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily accessible.
2. Handling:
-
Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Dispensing: When transferring or dispensing the acid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Avoid Inhalation and Contact: Do not breathe in vapors or mists.[8] Avoid contact with eyes, skin, and clothing.[8]
3. Post-Handling:
-
Decontamination: Clean any contaminated surfaces thoroughly.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after handling.[8]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[8][11]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8][11]
-
Clean the spill area with soap and water.[11]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][11]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound (unused product, contaminated materials, etc.) in a designated, clearly labeled, and sealed container.[11][12]
-
Ensure the waste container is compatible with the chemical.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][11]
-
Do not dispose of this compound down the drain or in regular trash.[11][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
3. Container Disposal:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Empty containers should be managed as hazardous waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 62391-99-5|this compound|BLD Pharm [bldpharm.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
